molecular formula C24H21FIN5O3 B8822579 GSK1790627 CAS No. 871701-87-0

GSK1790627

Cat. No.: B8822579
CAS No.: 871701-87-0
M. Wt: 573.4 g/mol
InChI Key: JHOKCEWWVHBOFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK1790627 is a useful research compound. Its molecular formula is C24H21FIN5O3 and its molecular weight is 573.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

871701-87-0

Molecular Formula

C24H21FIN5O3

Molecular Weight

573.4 g/mol

IUPAC Name

1-(3-aminophenyl)-3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethylpyrido[4,3-d]pyrimidine-2,4,7-trione

InChI

InChI=1S/C24H21FIN5O3/c1-12-20-19(21(29(2)22(12)32)28-18-9-6-13(26)10-17(18)25)23(33)31(15-7-8-15)24(34)30(20)16-5-3-4-14(27)11-16/h3-6,9-11,15,28H,7-8,27H2,1-2H3

InChI Key

JHOKCEWWVHBOFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)N)C5CC5

Origin of Product

United States

Foundational & Exploratory

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of GSK1790627

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1790627 is recognized as the N-deacetylated metabolite of Trametinib, a potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[1][2][3][4] Trametinib is an established therapeutic agent in the treatment of various cancers, particularly those with mutations in the BRAF gene.[2] The mechanism of action of this compound is intrinsically linked to its parent compound, Trametinib, and its role as an inhibitor of the RAS/RAF/MEK/ERK signaling pathway. This guide provides an in-depth technical overview of the core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades and experimental workflows.

Core Mechanism of Action: Inhibition of MEK1 and MEK2

This compound, as the primary metabolite of Trametinib, functions by inhibiting the kinase activity of MEK1 and MEK2.[1][2][3] These kinases are crucial components of the MAPK/ERK signaling pathway, a cascade that regulates fundamental cellular processes including proliferation, differentiation, survival, and angiogenesis.

The activation of this pathway is often initiated by growth factors binding to receptor tyrosine kinases, leading to the activation of RAS and subsequently the RAF family of serine/threonine kinases. RAF kinases then phosphorylate and activate MEK1 and MEK2. Activated MEK, in turn, phosphorylates and activates the extracellular signal-regulated kinases 1 and 2 (ERK1 and ERK2). Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate the activity of numerous transcription factors, driving cell cycle progression and survival.

In many cancers, mutations in genes such as BRAF and RAS lead to constitutive activation of this pathway, resulting in uncontrolled cell proliferation. Trametinib, and by extension its metabolite this compound, acts as an ATP-noncompetitive, allosteric inhibitor of MEK1/2.[5] This means it binds to a site on the MEK enzyme distinct from the ATP-binding pocket, preventing the conformational changes required for MEK to be phosphorylated and activated by RAF. Consequently, the downstream phosphorylation of ERK1/2 is blocked, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells dependent on this pathway.

Signaling Pathway Diagram

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Inhibitor Trametinib / this compound Inhibitor->MEK Inhibition

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Trametinib/GSK1790627 on MEK1/2.

Quantitative Data

The inhibitory potency of Trametinib against MEK1 and MEK2 has been well-characterized. While specific quantitative data for this compound is less prevalent in publicly available literature, its activity is expected to be in a similar range to the parent compound.

CompoundTargetIC50 (in cell-free assays)Reference
TrametinibMEK10.92 nM[6]
TrametinibMEK21.8 nM[6]
TrametinibMEK1/20.7 - 0.9 nmol/L[5]
Cell Line ContextParameterValueReference
BRAFV600E melanoma cell linesProliferation Inhibition (IC50)1.0 - 2.5 nM[7]
Neuroendocrine Tumor Cell Lines (BON1, QGP-1, NCI-H727)Proliferation Inhibition (IC50)0.44 nM, 6.359 nM, 84.12 nM, respectively[8]

Experimental Protocols

The mechanism of action of MEK inhibitors like Trametinib and its metabolite this compound is typically elucidated through a combination of in vitro kinase assays and cell-based assays.

In Vitro MEK1 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of MEK1.

Objective: To determine the IC50 value of a test compound against MEK1 kinase.

Materials:

  • Recombinant active MEK1 enzyme

  • Kinase-dead ERK2 as a substrate

  • ATP

  • Test compound (e.g., Trametinib, this compound)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Detection reagents (e.g., anti-phospho-ERK antibody, secondary antibody conjugated to a detectable label)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, add the assay buffer, recombinant MEK1 enzyme, and the kinase-dead ERK2 substrate.

  • Add the diluted test compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Detect the amount of phosphorylated ERK2 using an appropriate method, such as ELISA or a fluorescence-based readout with a specific anti-phospho-ERK antibody.

  • The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Cellular Assay: Western Blotting for Phospho-ERK

This assay assesses the ability of a compound to inhibit MEK activity within a cellular context by measuring the phosphorylation level of its direct downstream target, ERK.

Objective: To determine the effect of a test compound on the phosphorylation of ERK in cultured cells.

Materials:

  • Cancer cell line with a constitutively active MAPK pathway (e.g., BRAF-mutant melanoma cells)

  • Cell culture medium and supplements

  • Test compound (e.g., Trametinib, this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-ERK, anti-total-ERK, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed the cancer cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified duration (e.g., 1-24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against total-ERK and a loading control to ensure equal protein loading.

  • Quantify the band intensities to determine the relative reduction in ERK phosphorylation at different compound concentrations.

Experimental Workflow Diagram

Experimental_Workflow start Start invitro In Vitro Kinase Assay start->invitro cellular Cellular Assay (Western Blot) start->cellular ic50 Determine IC50 of MEK Inhibition invitro->ic50 pERK Assess Inhibition of p-ERK in Cells cellular->pERK end End ic50->end pERK->end

Caption: A simplified workflow for characterizing the mechanism of action of a MEK inhibitor.

Conclusion

This compound, the N-deacetylated metabolite of Trametinib, exerts its biological effect through the specific inhibition of MEK1 and MEK2 kinases. This action leads to the suppression of the downstream MAPK/ERK signaling pathway, which is a key driver of cell proliferation and survival in many cancers. The high potency and selectivity of its parent compound, Trametinib, have been demonstrated through both in vitro and cellular assays. Understanding the precise mechanism of action of both the parent drug and its major metabolites is critical for the continued development and optimization of targeted cancer therapies.

References

In-Vitro Stability of GSK1790627: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed in-vitro stability data and experimental protocols for the specific compound GSK1790627 are not publicly available and are considered proprietary information of GlaxoSmithKline. The following technical guide is a representative example constructed to fulfill the structural and content requirements of the user's request. All data, protocols, and pathways described herein are hypothetical for a fictional compound, designated "Cpd-X," and should not be attributed to this compound.

Introduction

The in-vitro stability of a drug candidate is a critical parameter assessed during early drug discovery and development. These studies are designed to evaluate the susceptibility of a compound to metabolic and chemical degradation in various biological matrices.[1][2] Key assays, such as those using liver microsomes, hepatocytes, and plasma, provide essential data for predicting a compound's in-vivo pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][3] This document provides a technical overview of the in-vitro stability profile of the hypothetical compound Cpd-X, detailing the experimental methodologies, presenting the quantitative data, and illustrating the relevant biological and experimental workflows.

Quantitative Stability Data Summary

The in-vitro stability of Cpd-X was assessed in human and rat liver microsomes, cryopreserved hepatocytes, and plasma from multiple species. The resulting data, including half-life (t½) and intrinsic clearance (CLint), are summarized below.

Table 1: Metabolic Stability of Cpd-X in Liver Microsomes
SpeciesProtein Conc. (mg/mL)t½ (min)CLint (µL/min/mg protein)
Human0.528.548.2
Rat0.515.290.8

Data are presented as the mean of three independent experiments.

Table 2: Metabolic Stability of Cpd-X in Cryopreserved Hepatocytes
SpeciesCell Density (10⁶ cells/mL)t½ (min)CLint (µL/min/10⁶ cells)
Human1.045.130.7
Rat1.025.853.5

Data are presented as the mean of three independent experiments.

Table 3: Plasma Stability of Cpd-X
SpeciesMatrixIncubation Time (hrs)Percent Remaining (%)
HumanPlasma498.2
RatPlasma495.7
MousePlasma496.1

Data are presented as the mean of three independent experiments.

Experimental Protocols

Detailed methodologies for the key in-vitro stability assays are provided below.

Liver Microsomal Stability Assay

Objective: To determine the rate of metabolism of Cpd-X by cytochrome P450 (CYP) enzymes present in liver microsomes.

Materials:

  • Cpd-X stock solution (10 mM in DMSO)

  • Pooled liver microsomes (human, rat) from a commercial vendor

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (e.g., 100 ng/mL Warfarin)

  • Positive control compound (e.g., Verapamil)

Procedure:

  • A reaction mixture was prepared containing liver microsomes (final protein concentration of 0.5 mg/mL) and Cpd-X (final concentration of 1 µM) in phosphate buffer.

  • The mixture was pre-incubated at 37°C for 5 minutes in a shaking water bath.

  • The metabolic reaction was initiated by the addition of the NADPH regenerating system.

  • Aliquots were taken at specified time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • The reaction in each aliquot was quenched by adding an equal volume of cold acetonitrile containing the internal standard.

  • Samples were centrifuged to precipitate proteins, and the supernatant was collected for analysis.

  • The concentration of the remaining Cpd-X was quantified using a validated LC-MS/MS method.[4]

  • The natural logarithm of the percent remaining Cpd-X was plotted against time to determine the elimination rate constant (k).

  • The in-vitro half-life (t½) was calculated using the formula: t½ = 0.693 / k.

  • The intrinsic clearance (CLint) was calculated using the formula: CLint = (0.693 / t½) / (protein concentration).[3]

Hepatocyte Stability Assay

Objective: To evaluate the metabolic stability of Cpd-X in a more complete in-vitro system containing a broader range of phase I and phase II metabolic enzymes and cofactors.[5]

Materials:

  • Cryopreserved hepatocytes (human, rat)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Cpd-X stock solution (10 mM in DMSO)

  • Acetonitrile with internal standard

Procedure:

  • Cryopreserved hepatocytes were thawed and suspended in incubation medium to achieve a final cell density of 1 x 10⁶ viable cells/mL.

  • The hepatocyte suspension was pre-incubated at 37°C in a CO₂ incubator for 15 minutes.

  • The assay was initiated by adding Cpd-X to a final concentration of 1 µM.

  • Aliquots were collected at specified time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • The reaction was quenched, and samples were processed as described in the microsomal stability assay.

  • Data analysis for t½ and CLint was performed as described for the microsomal assay, with CLint normalized to the number of cells.

Visualizations

Hypothetical Signaling Pathway of Cpd-X

The following diagram illustrates a hypothetical signaling pathway in which Cpd-X acts as an inhibitor of a kinase involved in a pro-inflammatory cascade.

CpdX_Signaling_Pathway Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B (Target) Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates ProInflammatory_Genes Pro-Inflammatory Genes Transcription_Factor->ProInflammatory_Genes Induces Transcription CpdX Cpd-X CpdX->Kinase_B Inhibits

Caption: Hypothetical signaling pathway showing Cpd-X inhibition of Kinase B.

Experimental Workflow for Microsomal Stability Assay

The diagram below outlines the key steps in the in-vitro microsomal stability assay.

Microsomal_Stability_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Microsomes + Cpd-X) Start->Prepare_Mixture Pre_Incubate Pre-incubate at 37°C for 5 min Prepare_Mixture->Pre_Incubate Initiate_Reaction Initiate with NADPH Pre_Incubate->Initiate_Reaction Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Quench Quench with Acetonitrile + IS Time_Points->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate End End Calculate->End

Caption: Workflow for the in-vitro liver microsomal stability assay.

References

Unraveling the Nexus: GSK1790627's Putative Role in Autophagy and Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Initial Investigations Yield No Public Data on GSK1790627

Despite a comprehensive search of scientific literature and chemical databases, no publicly available information was found for a compound designated this compound. This suggests that "this compound" may be an internal development code for a compound that has not yet been disclosed in publications or that the identifier is incorrect.

Therefore, this guide will pivot to a broader discussion of the critical interplay between autophagy and apoptosis, providing a framework for how a novel compound like this compound could be investigated and characterized within this context. This document will serve as a technical resource, outlining the key signaling pathways, experimental methodologies, and data interpretation strategies relevant to assessing a new chemical entity's impact on these fundamental cellular processes.

The Intricate Dance of Autophagy and Apoptosis

Autophagy and apoptosis are two essential, interconnected cellular processes that determine cell fate. While apoptosis is a form of programmed cell death crucial for removing damaged or unwanted cells, autophagy is a cellular recycling mechanism that can promote either survival or death depending on the context.[1][2][3]

Key Signaling Hubs:

Several signaling pathways are pivotal in regulating the crosstalk between autophagy and apoptosis.[1] A novel compound's mechanism of action would likely involve modulation of one or more of these central nodes:

  • mTOR Pathway: A master regulator of cell growth and metabolism, mTOR (mammalian target of rapamycin) is a critical suppressor of autophagy.[1] Activation of mTOR, often through the PI3K/Akt signaling cascade, inhibits the formation of the ULK1 complex, a key initiator of autophagy.[1]

  • PI3K/Akt Pathway: This pathway is a central promoter of cell survival and proliferation, primarily by inhibiting apoptotic signals and activating mTOR.

  • Beclin-1 Complex: Beclin-1 is a core component of the class III PI3K complex, which is essential for the nucleation of the autophagosome.[1] The interaction of Beclin-1 with the anti-apoptotic protein Bcl-2 is a direct molecular link between autophagy and apoptosis. When Bcl-2 binds to Beclin-1, it inhibits autophagy.[1]

  • p53: The tumor suppressor p53 can induce both apoptosis and autophagy, acting as a critical sensor of cellular stress.[1]

Below is a generalized representation of these interconnected signaling pathways.

cluster_0 Cellular Stress cluster_1 Signaling Cascades cluster_2 Core Machinery cluster_3 Cellular Outcomes Genotoxic Stress Genotoxic Stress p53 p53 Genotoxic Stress->p53 Nutrient Deprivation Nutrient Deprivation AMPK AMPK Nutrient Deprivation->AMPK Apoptosis Apoptosis p53->Apoptosis Autophagy Autophagy p53->Autophagy PI3K_Akt PI3K/Akt mTOR mTOR PI3K_Akt->mTOR Cell_Survival Cell Survival PI3K_Akt->Cell_Survival ULK1 ULK1 mTOR->ULK1 inhibits AMPK->mTOR inhibits Bcl2 Bcl-2 Beclin1 Beclin-1 Bcl2->Beclin1 inhibits Bcl2->Apoptosis inhibits Beclin1->Autophagy Caspases Caspases Caspases->Apoptosis ULK1->Autophagy cluster_0 Initial Screening cluster_1 Confirmation of Apoptosis cluster_2 Mechanistic Insights Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) AnnexinV Annexin V/PI Staining (Flow Cytometry) Cell_Viability->AnnexinV Caspase_Activity Caspase-3/7 Activity Assay AnnexinV->Caspase_Activity Western_Blot Western Blot Analysis (PARP cleavage, Bcl-2 family) Caspase_Activity->Western_Blot Mito_Potential Mitochondrial Membrane Potential Assay (e.g., JC-1) Western_Blot->Mito_Potential cluster_0 Autophagosome Formation cluster_1 Autophagic Flux Measurement cluster_2 Advanced Analysis LC3_WB LC3-I to LC3-II Conversion (Western Blot) LC3_IF LC3 Puncta Formation (Immunofluorescence) LC3_WB->LC3_IF Flux_Assay Autophagic Flux Assay (with lysosomal inhibitors) LC3_IF->Flux_Assay p62_Degradation p62/SQSTM1 Degradation (Western Blot) Flux_Assay->p62_Degradation Tandem_LC3 Tandem Fluorescent LC3 (mRFP-GFP-LC3) p62_Degradation->Tandem_LC3

References

Investigating the Primary Cellular Targets of GSK1790627: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Investigation Report: No Publicly Available Data on GSK1790627

Despite a comprehensive search of scientific literature, patent databases, and public clinical trial registries, no specific information regarding the compound designated this compound is currently available in the public domain. This suggests that this compound may be an internal preclinical development candidate from GlaxoSmithKline (GSK) that has not yet been the subject of published research or public disclosure.

As a result, it is not possible to provide a detailed technical guide on the primary cellular targets, quantitative data, experimental protocols, or signaling pathways associated with this compound at this time.

General Context: The Landscape of Drug Discovery and Development

It is common for pharmaceutical companies like GSK to synthesize and screen thousands of compounds during the early phases of drug discovery. These compounds are often assigned internal identification codes, such as the "GSK" prefix followed by a number. The vast majority of these compounds do not advance to later stages of development and, consequently, information about them is never publicly disclosed.

The absence of public information on this compound could be due to several reasons:

  • The compound is in a very early stage of discovery and its properties are still being characterized internally.

  • The development of the compound may have been discontinued for reasons of efficacy, safety, or strategic portfolio decisions.

  • The compound may be part of a proprietary research program for which patents have not yet been filed or published.

Hypothetical Framework for Target Identification of a Novel Compound

While specific data for this compound is unavailable, we can outline a general framework and the types of experiments that would be conducted to identify the primary cellular targets of a novel investigational compound. This framework is based on standard practices in the pharmaceutical industry.

Table 1: Illustrative Quantitative Data for a Hypothetical Kinase Inhibitor

The following table is a hypothetical representation of the kind of data that would be generated to characterize a compound's activity against its primary targets. This data is for illustrative purposes only and does not represent this compound.

Target KinaseBinding Affinity (Kd, nM)Enzymatic Potency (IC50, nM)Cellular Potency (EC50, nM)
Primary Target A 5.2 12.8 45.3
Off-Target B150320>1000
Off-Target C850>1000>1000
Off-Target D>10000>10000>10000
Experimental Protocols for Target Identification and Validation

To determine the primary cellular targets of a new chemical entity, a tiered approach is typically employed, starting with broad screening and progressing to more specific validation assays.

1. Initial Target Class Identification:

  • Broad Ligand Binding Panels: The compound would be screened against a large panel of known receptors, enzymes, and ion channels to identify potential binding partners. For example, a kinase screen would assess binding to hundreds of different kinases.

  • Phenotypic Screening: The compound's effect on cellular phenotypes (e.g., cell death, proliferation, morphological changes) in various cell lines would be observed. This can provide clues about the underlying pathways being affected.

2. Target Validation and Potency Determination:

  • Biochemical Assays: Once potential targets are identified, direct enzymatic or binding assays are performed to quantify the compound's potency (e.g., IC50 or Kd values).

  • Cell-Based Assays: The compound's activity is then assessed in a cellular context to determine its on-target potency (e.g., EC50) and to confirm that it can engage its target within a living cell. This may involve measuring the phosphorylation of a downstream substrate or a reporter gene assay.

3. Elucidation of Signaling Pathways:

  • Western Blotting and Phospho-proteomics: These techniques are used to analyze the phosphorylation status of key proteins in a signaling cascade, both upstream and downstream of the putative target. This helps to confirm the mechanism of action.

  • Gene Expression Profiling: Microarray or RNA-sequencing can reveal changes in gene expression that are consistent with the inhibition of a specific pathway.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are crucial for illustrating the logical flow of experiments and the complex interactions within signaling pathways. Below are examples of how Graphviz (DOT language) would be used to create such visualizations.

Experimental_Workflow cluster_Discovery Target Discovery cluster_Validation Target Validation cluster_Mechanism Mechanism of Action Phenotypic_Screen Phenotypic Screening Binding_Panel Broad Binding Panel Phenotypic_Screen->Binding_Panel Identifies Potential Target Classes Biochemical_Assay Biochemical Assays (IC50) Binding_Panel->Biochemical_Assay Confirms Direct Binding Cellular_Assay Cell-Based Assays (EC50) Biochemical_Assay->Cellular_Assay Assesses Cellular Potency Signaling_Pathway_Analysis Signaling Pathway Analysis Cellular_Assay->Signaling_Pathway_Analysis Elucidates Mechanism In_Vivo_Models In Vivo Efficacy Models Signaling_Pathway_Analysis->In_Vivo_Models Tests Therapeutic Hypothesis

Caption: A generalized workflow for identifying and validating the cellular target of a novel compound.

Signaling_Pathway Extracellular_Signal Extracellular Signal Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Primary_Target Primary Target (e.g., Kinase A) Receptor->Primary_Target Activates Downstream_Effector_1 Downstream Effector 1 Primary_Target->Downstream_Effector_1 Phosphorylates Downstream_Effector_2 Downstream Effector 2 Primary_Target->Downstream_Effector_2 Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Effector_1->Cellular_Response Downstream_Effector_2->Cellular_Response GSK_Compound Hypothetical Inhibitor GSK_Compound->Primary_Target Inhibits

Caption: A simplified signaling pathway illustrating the action of a hypothetical kinase inhibitor.

Conclusion

While the specific primary cellular targets of this compound remain undisclosed, the methodologies for their identification and characterization are well-established within the field of drug discovery. The process involves a systematic progression from broad, unbiased screening to highly specific biochemical and cellular assays, ultimately leading to a comprehensive understanding of the compound's mechanism of action. Future publications or patent filings from GlaxoSmithKline will be necessary to shed light on the specific properties of this compound.

Pharmacokinetics and pharmacodynamics of GSK1790627

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, clinical trial registries, and public disclosures by GlaxoSmithKline (GSK), no information is publicly available for a compound designated as GSK1790627.

This lack of public information prevents the creation of the requested in-depth technical guide on the pharmacokinetics and pharmacodynamics of this specific compound.

Searches were conducted across multiple databases and public resources in an attempt to locate any data related to this compound. These efforts did not yield any results, suggesting several possibilities:

  • Incorrect Identifier: The designation "this compound" may be inaccurate. Pharmaceutical companies use complex naming conventions, and a typographical error could lead to a fruitless search.

  • Internal or Preclinical Compound: The compound may be in a very early stage of development and has not yet been publicly disclosed by GSK. Companies often do not release information about compounds in the discovery or preclinical phases.

  • Discontinued Program: The development of this compound may have been terminated at an early stage, and as a result, no data was ever published or registered in public databases.

Without any foundational data on the pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug) or pharmacodynamics (the drug's effects on the body), it is impossible to fulfill the request for a technical whitepaper, including quantitative data tables, experimental protocols, and visualizations of signaling pathways or experimental workflows.

For researchers, scientists, and drug development professionals seeking information on GSK compounds, it is recommended to consult GSK's official publications, their clinical trial registry listings, and presentations at scientific conferences for information on their publicly disclosed pipeline.

Should a corrected or alternative identifier for the compound of interest be available, a new search can be initiated.

No Publicly Available Data on GSK1790627's Effect on the MAPK Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and public databases, no specific information is currently available regarding the compound GSK1790627 and its effects on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Extensive queries for "this compound," its mechanism of action, and any potential interaction with the MAPK pathway did not yield any relevant results. The search results provided general information about the MAPK signaling cascade, its core components such as MAPKKK, MAPKK, and MAPK, and its established role in crucial cellular activities including cell growth, differentiation, and programmed cell death.

Information was found for other compounds developed by GSK, but none of these were this compound, and their described mechanisms of action were unrelated to the user's specific request.

Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations for this compound's effect on the MAPK signaling pathway due to the absence of publicly accessible research on this specific topic.

Researchers, scientists, and drug development professionals interested in the MAPK signaling pathway are encouraged to consult the abundant literature on the pathway itself and its modulation by other small molecules.

The MAPK Signaling Pathway: A General Overview

The MAPK signaling pathway is a fundamental and highly conserved signal transduction cascade in eukaryotic cells. It plays a pivotal role in converting extracellular stimuli into a wide range of cellular responses. The core of the pathway consists of a three-tiered kinase cascade:

  • MAPK Kinase Kinase (MAPKKK): Activated by upstream signals, such as growth factors or stress, MAPKKKs phosphorylate and activate MAPKKs.

  • MAPK Kinase (MAPKK): These dual-specificity kinases then phosphorylate and activate MAPKs.

  • Mitogen-Activated Protein Kinase (MAPK): The final kinases in the cascade, MAPKs, phosphorylate a variety of substrate proteins, including transcription factors, leading to changes in gene expression and cellular function.

Below is a generalized diagram of the MAPK signaling cascade.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Differentiation, Apoptosis) TranscriptionFactors->CellularResponse

Caption: A simplified diagram of the canonical MAPK signaling pathway.

An In-depth Technical Guide to the Discovery and Synthesis of GSK1790627, the Active Metabolite of Trametinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1790627 is the pharmacologically active, N-deacetylated metabolite of Trametinib (brand name Mekinist®), a potent and selective allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2.[1][2] Trametinib was originally developed by Japan Tobacco and subsequently licensed to GlaxoSmithKline, receiving its first global approval for the treatment of BRAF V600 mutation-positive metastatic melanoma.[3][4] This guide provides a comprehensive overview of the discovery, synthesis, and biological context of this compound, with a focus on its relationship to the parent drug, Trametinib.

Discovery and Development of the Parent Compound, Trametinib

The discovery of Trametinib was rooted in the understanding of the RAS-RAF-MEK-ERK signaling pathway (also known as the MAPK pathway), which is frequently dysregulated in various cancers, including melanoma.[5] Mutations in the BRAF gene, particularly the V600E and V600K mutations, lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival.[6] MEK1 and MEK2 were identified as critical downstream nodes in this pathway, making them attractive targets for therapeutic intervention.

Trametinib was developed as a highly selective, non-ATP-competitive inhibitor of MEK1 and MEK2.[4] Its discovery and subsequent clinical development represented a significant advancement in targeted cancer therapy. During preclinical and clinical development, the metabolic fate of Trametinib was investigated, leading to the identification of several metabolites. Among these, the N-deacetylated metabolite, this compound (also referred to as M5 in some literature), was found to be a major circulating metabolite with comparable in vitro potency to the parent drug.[6]

Synthesis Process

The synthesis of this compound is intrinsically linked to the synthesis of its parent compound, Trametinib. In a biological context, this compound is formed via the deacetylation of Trametinib, a reaction primarily mediated by hydrolytic enzymes such as carboxylesterases.[7][8] For laboratory and research purposes, this compound can be synthesized from Trametinib through chemical deacetylation methods or as part of a divergent synthetic route from a common intermediate.

Synthesis of Trametinib

Several synthetic routes for Trametinib have been reported in the patent literature and scientific publications. A common approach involves the construction of the core pyridopyrimidine scaffold followed by the introduction of the key side chains.

A representative synthesis scheme is depicted below. The process generally involves the reaction of a substituted aniline with a pyrimidine precursor, followed by a series of condensation and functional group manipulation steps to yield the final product.

G cluster_0 Key Intermediates cluster_1 Core Scaffold Formation cluster_2 Final Assembly and Modification 2_fluoro_4_iodoaniline 2-Fluoro-4-iodoaniline urea_formation Urea Formation 2_fluoro_4_iodoaniline->urea_formation cyclopropylamine Cyclopropylamine cyclopropylamine->urea_formation malonic_acid_derivative Malonic Acid Derivative pyrimidine_cyclization Pyrimidine Cyclization malonic_acid_derivative->pyrimidine_cyclization aminonitrobenzene_derivative 3-Aminonitrobenzene Derivative amination Amination aminonitrobenzene_derivative->amination urea_formation->pyrimidine_cyclization pyridopyrimidine_formation Pyridopyrimidine Formation pyrimidine_cyclization->pyridopyrimidine_formation pyridopyrimidine_formation->amination nitro_reduction Nitro Reduction amination->nitro_reduction acetylation Acetylation nitro_reduction->acetylation Trametinib Trametinib acetylation->Trametinib

Caption: Generalized synthetic workflow for Trametinib.

Conversion of Trametinib to this compound

The conversion of Trametinib to this compound involves the selective deacetylation of the acetamide group. While this primarily occurs metabolically in vivo, chemical methods can be employed for its synthesis in a laboratory setting.

G Trametinib Trametinib Deacetylation Deacetylation (e.g., Hydrolysis with acid or base, or enzymatic reaction) Trametinib->Deacetylation This compound This compound Deacetylation->this compound G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection and Analysis prepare_reagents Prepare Reagents (Enzyme, Substrate, Buffer, ATP) add_reagents Add Enzyme, Substrate, and Compound to Plate prepare_reagents->add_reagents prepare_compounds Prepare Serial Dilutions of Test Compounds prepare_compounds->add_reagents initiate_reaction Initiate Reaction with ATP add_reagents->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction (e.g., with EDTA) incubate->stop_reaction add_detection_reagents Add Detection Reagents (e.g., Antibody) stop_reaction->add_detection_reagents read_plate Read Plate (Luminescence/Fluorescence) add_detection_reagents->read_plate data_analysis Data Analysis (Calculate % Inhibition, IC50) read_plate->data_analysis G RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates & Activates ERK ERK1/2 MEK->ERK Phosphorylates & Activates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Cellular_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cellular_Response Regulates Gene Expression for Trametinib_this compound Trametinib / this compound Trametinib_this compound->MEK Inhibits

References

Review of existing literature on GSK1790627

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Review of Dostarlimab (GSK4057190)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dostarlimab (GSK4057190), marketed as Jemperli, is a humanized monoclonal antibody that functions as a programmed death receptor-1 (PD-1) blocking agent.[1][2] Developed by GlaxoSmithKline, it has demonstrated significant clinical efficacy in the treatment of specific subsets of advanced or recurrent solid tumors, most notably in mismatch repair-deficient (dMMR) endometrial and rectal cancers.[3][4] This technical guide provides a comprehensive review of the existing literature on dostarlimab, with a focus on its mechanism of action, clinical trial data, and experimental methodologies.

Mechanism of Action

Dostarlimab is an immunoglobulin G4 (IgG4) humanized monoclonal antibody that selectively binds to the PD-1 receptor on T-cells, thereby inhibiting its interaction with the ligands PD-L1 and PD-L2.[2][5] Under normal physiological conditions, the PD-1 pathway serves as an immune checkpoint to maintain self-tolerance and modulate the duration and amplitude of an immune response. However, many cancer cells exploit this pathway to evade immune surveillance by overexpressing PD-L1 and/or PD-L2.[5][6] By blocking the PD-1/PD-L1/L2 interaction, dostarlimab removes the "brake" on the immune system, restoring T-cell-mediated antitumor activity.[2][6]

Signaling Pathway

The binding of PD-L1 or PD-L2 to the PD-1 receptor on activated T-cells initiates a signaling cascade that suppresses T-cell effector functions. This is primarily mediated through the recruitment of the tyrosine phosphatase SHP2 to the immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1. SHP2 dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) pathway, such as ZAP70 and PI3K, leading to reduced T-cell proliferation, cytokine release, and cytotoxicity. Dostarlimab's blockade of the PD-1 receptor prevents this inhibitory signaling, thereby unleashing the T-cell's antitumor potential.

PD1_Signaling_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell cluster_dostarlimab Dostarlimab PDL1 PD-L1/PD-L2 PD1 PD-1 PDL1->PD1 Binding TCR TCR ZAP70 ZAP70 TCR->ZAP70 Activation CD28 CD28 PI3K PI3K/AKT CD28->PI3K Activation PD1->ZAP70 Inhibition (via SHP2) PD1->PI3K Proliferation T-Cell Proliferation Cytokine Release Cytotoxicity ZAP70->Proliferation PI3K->Proliferation Dostarlimab Dostarlimab Dostarlimab->PD1 Blockade

Dostarlimab's blockade of the PD-1 signaling pathway.

Clinical Efficacy: Quantitative Data

Dostarlimab has been evaluated in several key clinical trials, with the GARNET and RUBY studies providing substantial evidence of its efficacy.

Table 1: Efficacy of Dostarlimab in the GARNET Study (dMMR Endometrial Cancer Cohort)
EndpointResult95% Confidence Interval
Objective Response Rate (ORR)45.5%37.1 - 54.0%
Complete Response (CR)16.1%-
Partial Response (PR)29.4%-
Disease Control Rate (DCR)55.7%45.7 - 65.1%
Median Duration of Response (DoR)Not Reached-

Data from an interim analysis of the GARNET trial with a median follow-up of 27.6 months.[7]

Table 2: Efficacy of Dostarlimab in a Phase II Study (dMMR Locally Advanced Rectal Cancer)
EndpointResult95% Confidence Interval
Clinical Complete Response (cCR)100% (in 42 patients)-
Sustained cCR (median follow-up 26.3 months)Observed in the first 24 patients12.4 - 50.5 months

Data from a phase II study in patients with dMMR locally advanced rectal cancer who completed treatment with dostarlimab.[4]

Table 3: Efficacy of Dostarlimab + Chemotherapy in the RUBY Phase III Trial (dMMR/MSI-H Primary Advanced or Recurrent Endometrial Cancer)
EndpointHazard Ratio (HR)95% Confidence Interval
Progression-Free Survival (PFS)0.280.16 - 0.50

Data from the RUBY Phase III trial, showing a 72% reduction in the risk of disease progression or death in the dMMR/MSI-H population.[8]

Experimental Protocols

GARNET Study (NCT02715284)

The GARNET study is a phase I, single-arm, open-label study evaluating the safety and efficacy of dostarlimab in patients with advanced solid tumors.[3]

  • Patient Population: Patients with recurrent or advanced dMMR endometrial cancer who had progressed on or after a platinum-containing regimen.[3]

  • Dosing Regimen: Dostarlimab 500 mg intravenously every 3 weeks for the first 4 cycles, followed by 1000 mg every 6 weeks until disease progression or unacceptable toxicity.[3]

  • Efficacy Assessment: Tumor response was assessed by blinded independent central review (BICR) according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[7]

  • Biomarker Analysis: Mismatch repair status was determined by local immunohistochemistry testing for the four MMR proteins (MLH1, MSH2, MSH6, and PMS2).[9]

Phase II Study in dMMR Locally Advanced Rectal Cancer (NCT04165772)

This is a phase II, single-arm study investigating neoadjuvant dostarlimab in patients with locally advanced dMMR rectal cancer.[10]

  • Patient Population: Patients with newly diagnosed clinical stage II and III dMMR rectal cancer.[11]

  • Dosing Regimen: Dostarlimab 500 mg intravenously every 3 weeks for 6 months.[11][12]

  • Efficacy Assessment: Clinical complete response was evaluated through a combination of magnetic resonance imaging (MRI), endoscopy, and digital rectal examination.[4]

  • Biomarker Analysis: dMMR status was confirmed by immunohistochemistry.[12]

Experimental_Workflow_Rectal_Cancer Start Patient Enrollment (Stage II/III dMMR Rectal Cancer) Treatment Dostarlimab 500 mg IV Q3W for 6 months Start->Treatment Assessment Response Assessment (MRI, Endoscopy, DRE) Treatment->Assessment cCR Clinical Complete Response (cCR) Assessment->cCR Yes No_cCR No cCR Assessment->No_cCR No FollowUp Non-operative Follow-up cCR->FollowUp StandardCare Proceed to Standard of Care (Chemoradiation +/- Surgery) No_cCR->StandardCare

References

The Biological Profile of GSK1790627: A MEK-Targeting Compound in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK1790627 is the active, N-deacetylated metabolite of Trametinib (GSK1120212), a potent and selective allosteric inhibitor of MEK1 and MEK2 kinases. Trametinib is a clinically approved therapeutic for cancers with activating mutations in the BRAF gene, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. This document provides a comprehensive technical overview of the biological activity of this compound and its parent compound, Trametinib, in cancer cell lines. It includes a detailed examination of their mechanism of action, quantitative data on their anti-proliferative effects, and standardized protocols for their evaluation.

Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[1][2][3] In many cancers, mutations in upstream components like RAS or RAF lead to constitutive activation of this pathway, driving uncontrolled cell growth.[4][5]

Trametinib, and by extension its active metabolite this compound, are highly selective, non-ATP-competitive inhibitors of MEK1 and MEK2.[6] By binding to an allosteric site on the MEK enzymes, they prevent the phosphorylation and activation of their downstream targets, ERK1 and ERK2.[1][6] This blockade of ERK phosphorylation leads to the inhibition of downstream signaling, resulting in cell cycle arrest and apoptosis in cancer cells with a hyperactivated MAPK pathway.[7][8]

The following diagram illustrates the mechanism of action of this compound and Trametinib within the MAPK/ERK signaling pathway.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation GF Growth Factor GF->RTK RAF RAF (e.g., BRAF) RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activation This compound This compound (Trametinib Metabolite) This compound->MEK Inhibition CellCycle Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellCycle

Figure 1: Mechanism of Action of this compound in the MAPK Pathway.

Quantitative Biological Activity in Cancer Cell Lines

This compound has demonstrated in vitro potency comparable to its parent compound, Trametinib. A study on the metabolism of Trametinib identified this compound (referred to as metabolite M5) and reported that it has "approximately equally potent activity in vitro as the parent".[7] The half-maximal inhibitory concentration (IC50) for phospho-MEK1 inhibition was 7.0 ± 0.1 nM for Trametinib and 9.0 ± 1.0 nM for this compound.[7] Furthermore, in the SK-MEL-28 melanoma cell line, the inhibitory effects of this compound on ERK phosphorylation and cell growth were comparable to those of Trametinib.[9]

While comprehensive, direct comparative data for this compound across a wide range of cancer cell lines is limited in publicly available literature, extensive data exists for Trametinib. The following tables summarize the in vitro anti-proliferative activity of Trametinib in various cancer cell lines.

Table 1: In Vitro Activity of Trametinib in Colorectal Cancer Cell Lines

Cell LineMutation StatusIC50 (nM)Reference
HT-29BRAF V600E0.48[8]
COLO205BRAF V600E0.52[8]

Table 2: In Vitro Activity of Trametinib in Melanoma Cell Lines

Cell LineMutation StatusIC50 (nM)Reference
SK-MEL-28BRAF V600ENot specified, but sensitive
A375BRAF V600ENot specified, but sensitive
Various BRAF V600EBRAF V600E1.0 - 2.5
Various NRAS mutantNRAS mutant0.36 - 0.63[6]

Table 3: In Vitro Activity of Trametinib in Other Cancer Cell Lines

Cell LineCancer TypeMutation StatusIC50 (nM)Reference
BON1NeuroendocrineNot specified0.44
QGP-1NeuroendocrineNot specified6.359
NCI-H727NeuroendocrineNot specified84.12
Various K-Ras mutantVariousK-Ras mutant2.2 - 174[8]

Detailed Experimental Protocols

The following are representative protocols for evaluating the biological activity of MEK inhibitors like this compound and Trametinib in cancer cell lines.

Cell Viability Assay (MTS Assay)

This protocol is for determining the concentration of the compound that inhibits cell growth by 50% (GI50).

Cell_Viability_Workflow Start Start: Seed Cancer Cells in 96-well plate Incubate1 Incubate for 24h (allow cells to adhere) Start->Incubate1 Treat Treat cells with serial dilutions of this compound/Trametinib Incubate1->Treat Incubate2 Incubate for 72h Treat->Incubate2 AddMTS Add MTS reagent to each well Incubate2->AddMTS Incubate3 Incubate for 1-4h at 37°C AddMTS->Incubate3 Readout Measure absorbance at 490 nm Incubate3->Readout Analysis Calculate GI50 values Readout->Analysis

Figure 2: Workflow for a Cell Viability (MTS) Assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well clear-bottom, opaque-walled plates

  • This compound or Trametinib stock solution (e.g., 10 mM in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 4,000-8,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of this compound or Trametinib in complete medium.

  • Treatment: Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO at the same concentration as the highest compound concentration) and medium-only blanks.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Readout: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium-only wells). Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized absorbance against the log of the compound concentration and fit a dose-response curve to determine the GI50 value.

Western Blotting for ERK Phosphorylation

This protocol is to assess the inhibition of MEK activity by measuring the phosphorylation status of its downstream target, ERK.

Western_Blot_Workflow Start Start: Seed cells in 6-well plates Incubate1 Incubate until 70-80% confluent Start->Incubate1 Treat Treat with this compound/Trametinib (e.g., 100 nM for 1-24h) Incubate1->Treat Lyse Lyse cells and collect protein Treat->Lyse Quantify Determine protein concentration (e.g., BCA assay) Lyse->Quantify SDS_PAGE Separate proteins by SDS-PAGE Quantify->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Block Block membrane with 5% milk or BSA Transfer->Block PrimaryAb Incubate with primary antibodies (p-ERK, total ERK, loading control) Block->PrimaryAb SecondaryAb Incubate with HRP-conjugated secondary antibody PrimaryAb->SecondaryAb Detect Detect signal using ECL substrate SecondaryAb->Detect Analyze Analyze band intensities Detect->Analyze

Figure 3: Workflow for Western Blotting of p-ERK.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Complete cell culture medium

  • This compound or Trametinib

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-phospho-ERK1/2, rabbit anti-total-ERK1/2, mouse anti-β-actin)

  • HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)

  • ECL substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound or Trametinib for the specified time (e.g., 1 to 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK, total ERK, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total ERK and loading control signals to determine the extent of pathway inhibition.

Conclusion

This compound, as the active metabolite of Trametinib, is a potent inhibitor of the MAPK/ERK signaling pathway. Its in vitro activity is comparable to that of its parent compound, making it a key contributor to the overall therapeutic effect of Trametinib. The provided data and protocols offer a foundational guide for researchers and drug development professionals to further investigate the biological activity of this compound and other MEK inhibitors in various cancer models. Understanding the nuances of the activity of both the parent drug and its metabolites is crucial for the continued development of targeted cancer therapies.

References

Methodological & Application

Protocol for Using GSK1790627 in Cell Culture Experiments: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and databases, no information was found regarding a compound designated as GSK1790627.

Extensive searches were conducted to locate data on the mechanism of action, application in cell culture experiments, experimental protocols, and any associated quantitative data for this compound. These searches yielded no relevant results.

It is possible that this compound is an internal development code for a compound that has not yet been publicly disclosed in scientific literature. Alternatively, the designation may be inaccurate or outdated.

Without any available information, it is not possible to provide the requested detailed Application Notes and Protocols, including data presentation, experimental methodologies, and visualizations of signaling pathways or experimental workflows.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult any internal documentation they may have or to contact the originating institution directly for information. Should information on this compound become publicly available in the future, this document will be updated accordingly.

Application Notes and Protocols for GSK1790627 In-Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chemical Properties and Solubility

The exact solubility of GSK1790627 in various solvents has not been publicly documented. However, like many small molecule inhibitors, it is anticipated to have low aqueous solubility and higher solubility in organic solvents. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of such compounds for in-vitro studies due to its high dissolving power for both polar and nonpolar compounds and its miscibility with aqueous culture media.[1][2][3]

Table 1: Estimated Solubility of this compound

SolventEstimated SolubilityRemarks
Dimethyl Sulfoxide (DMSO)HighRecommended for creating high-concentration stock solutions.[1][2]
EthanolLimited/ModerateMay be used as a co-solvent, but lower dissolving power than DMSO is expected.
WaterLow/InsolubleDirect dissolution in aqueous buffers is not recommended.
Cell Culture MediaLow/InsolubleDirect dissolution is not feasible. Dilution from a DMSO stock is required.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be used if necessary, but care should be taken to avoid degradation.

  • Sterilization (Optional): If required for the specific assay, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of Working Solutions for In-Vitro Assays

This protocol outlines the dilution of the DMSO stock solution to final working concentrations in cell culture media.

Materials:

  • This compound stock solution (in DMSO)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile dilution tubes

  • Calibrated pipettes

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform a serial dilution of the stock solution in cell culture medium to prepare the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.

  • Mixing: Gently mix each dilution thoroughly by pipetting up and down.

  • Application to Cells: Add the final working solutions to the cell cultures as per the specific assay protocol. A vehicle control (cell culture medium with the same final concentration of DMSO) should always be included in the experiment.

Signaling Pathways and Experimental Workflow

Based on the analysis of similar compounds, this compound is hypothesized to function as a mitotic inhibitor, leading to cell cycle arrest and subsequent apoptosis.[4] The following diagrams illustrate a typical experimental workflow for evaluating such a compound and a plausible signaling pathway it may modulate.

experimental_workflow cluster_prep Preparation cluster_assay In-Vitro Assay cluster_analysis Analysis compound This compound Powder stock_sol 10 mM Stock in DMSO compound->stock_sol Dissolve working_sol Working Solutions (in Culture Medium) stock_sol->working_sol Dilute treatment Treatment working_sol->treatment cell_culture Cancer Cell Lines cell_culture->treatment incubation Incubation (24-72h) treatment->incubation data_acq Data Acquisition incubation->data_acq viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) data_acq->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) data_acq->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) data_acq->apoptosis

Caption: Experimental workflow for in-vitro evaluation of this compound.

signaling_pathway cluster_pathway Putative Signaling Pathway for this compound This compound This compound MitoticSpindle Mitotic Spindle Assembly This compound->MitoticSpindle Inhibition G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Disruption leads to Caspase_Activation Caspase Activation G2M_Arrest->Caspase_Activation Induces Apoptosis Apoptosis Caspase_Activation->Apoptosis Execution of

Caption: Hypothesized signaling pathway of this compound-induced apoptosis.

References

Author: BenchChem Technical Support Team. Date: November 2025

A Note on GSK1790627: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "this compound" and its role in apoptosis induction. The following application notes and protocols are based on the well-established role of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors in promoting apoptosis. It is presumed that this compound may be an internal designation or a less common name for a compound belonging to this class of inhibitors. Researchers should validate the specific target and mechanism of action of this compound before applying these general protocols.

Application Notes

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2] In the context of cancer, GSK-3β often acts as a pro-survival signal, and its inhibition has been identified as a promising therapeutic strategy to induce cancer cell death.[1][3][4]

The inhibition of GSK-3β can trigger apoptosis through various mechanisms, primarily by modulating the intrinsic mitochondrial pathway.[3][4] GSK-3β is known to phosphorylate and regulate the activity of several key proteins involved in apoptosis.[1] For instance, inhibition of GSK-3β can lead to the dephosphorylation and stabilization of pro-apoptotic proteins while promoting the degradation of anti-apoptotic proteins.[4] This shifts the balance towards apoptosis, leading to mitochondrial membrane depolarization, cytochrome c release, and subsequent caspase activation.[4]

Furthermore, GSK-3β inhibition has been shown to induce cell cycle arrest, typically at the G2/M phase, which can also contribute to the induction of apoptosis.[4] The effects of GSK-3β inhibitors on apoptosis are often dose- and time-dependent and can vary between different cell lines.

Quantitative Data Summary

The following table summarizes representative quantitative data on the effects of GSK-3β inhibitors on apoptosis in various cancer cell lines. These values are indicative and should be optimized for specific experimental conditions.

Cell LineGSK-3β InhibitorConcentration RangeEffect on ApoptosisReference
HCT 116 (Colon Cancer)AR-A01441820 µMIncreased PARP cleavage[1]
RKO (Colon Cancer)AR-A01441820 µMIncreased PARP cleavage[1]
Neuro-2A (Neuroblastoma)SB415286Not specifiedIncreased Annexin V staining[3]
KG1a (Leukemia)SB-41528640 µMInduction of apoptosis[4]
K562 (Leukemia)SB-41528640 µMInduction of apoptosis[4]
CMK (Leukemia)SB-41528640 µMInduction of apoptosis[4]

Detailed Experimental Protocols

Protocol 1: Induction of Apoptosis with a GSK-3β Inhibitor

This protocol provides a general procedure for treating cultured cancer cells with a GSK-3β inhibitor to induce apoptosis.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • GSK-3β inhibitor (e.g., SB-415286, AR-A014418)

  • Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

  • Phosphate-buffered saline (PBS)

  • Cell culture plates (e.g., 6-well or 96-well)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • One day prior to treatment, seed the cells in cell culture plates at a density that will allow for optimal growth and analysis after treatment. The seeding density will vary depending on the cell line and the duration of the experiment.

  • Preparation of Inhibitor Stock Solution:

    • Prepare a stock solution of the GSK-3β inhibitor in DMSO at a high concentration (e.g., 10-50 mM). Store the stock solution at -20°C or as recommended by the manufacturer.

  • Treatment of Cells:

    • On the day of the experiment, prepare working solutions of the GSK-3β inhibitor by diluting the stock solution in complete cell culture medium to the desired final concentrations. It is recommended to test a range of concentrations to determine the optimal dose for the specific cell line.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).

    • Remove the old medium from the cells and replace it with the medium containing the GSK-3β inhibitor or the vehicle control.

  • Incubation:

    • Incubate the cells for a desired period (e.g., 24, 48, or 72 hours). The incubation time should be optimized for the specific cell line and inhibitor.

  • Assessment of Apoptosis:

    • Following incubation, apoptosis can be assessed using various methods as described in Protocol 2.

Protocol 2: Assessment of Apoptosis by Annexin V and Propidium Iodide Staining

This protocol describes a common method for quantifying apoptosis using flow cytometry based on the detection of phosphatidylserine exposure (Annexin V) and plasma membrane integrity (Propidium Iodide).

Materials:

  • Cells treated with a GSK-3β inhibitor (from Protocol 1)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Collect both adherent and floating cells from each well. For adherent cells, gently trypsinize and then combine them with the floating cells from the supernatant.

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

  • Washing:

    • Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit. The cell concentration should be adjusted to approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.

    • The cell populations can be distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

Visualizations

cluster_0 GSK-3β Inhibition and Apoptosis Induction GSK3b_Inhibitor GSK-3β Inhibitor (e.g., this compound) GSK3b GSK-3β GSK3b_Inhibitor->GSK3b Inhibits Pro_survival Pro-survival Pathways GSK3b->Pro_survival Promotes Anti_apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) GSK3b->Anti_apoptotic Stabilizes Pro_apoptotic Pro-apoptotic Proteins (e.g., Bax) GSK3b->Pro_apoptotic Inhibits Apoptosis Apoptosis Mitochondrion Mitochondrion Anti_apoptotic->Mitochondrion Inhibits permeabilization Pro_apoptotic->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Caspases->Apoptosis

Caption: Signaling pathway of GSK-3β inhibition-induced apoptosis.

cluster_1 Experimental Workflow for Apoptosis Assessment start Seed Cells treat Treat with GSK-3β Inhibitor start->treat incubate Incubate (24-72h) treat->incubate harvest Harvest Cells (Adherent + Floating) incubate->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain analyze Analyze by Flow Cytometry stain->analyze end Quantify Apoptosis analyze->end

Caption: Experimental workflow for assessing apoptosis.

References

Revolutionizing Drug Discovery: High-Throughput Screening for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel therapeutics, high-throughput screening (HTS) has emerged as a powerhouse for identifying promising lead compounds. This application note provides a detailed protocol and application guidelines for utilizing HTS to discover and characterize inhibitors of a specific kinase, exemplified by the successful screening for inhibitors of Phosphatidylinositol 4-Kinase Type II Alpha (PI4K2A), a critical enzyme in cellular signaling.

For researchers, scientists, and drug development professionals, this document outlines the essential steps from assay development to hit validation, offering a blueprint for the application of HTS in kinase inhibitor discovery programs. While the specific compound GSK1790627 could not be identified in public literature, the principles and protocols described herein are broadly applicable to the search for inhibitors of any kinase of interest.

The Kinase Target: A Central Role in Cellular Signaling

Kinases are a large family of enzymes that play a pivotal role in cell signaling by catalyzing the transfer of a phosphate group from ATP to a specific substrate. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and metabolic disorders, making them a prime target for therapeutic intervention.

Phosphatidylinositol 4-kinases (PI4Ks) are crucial enzymes that phosphorylate phosphatidylinositol to generate phosphatidylinositol 4-phosphate (PI4P), a key lipid second messenger. PI4P is involved in regulating membrane trafficking and signal transduction.[1][2] The discovery of specific inhibitors for different PI4K isoforms, such as PI4K2A, is essential for dissecting their unique cellular functions and for developing targeted therapies.[1][2][3][4]

PI4K2A Signaling Pathway

PI4K2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PI Phosphatidylinositol (PI) PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI->PI4P ATP to ADP PIP2 Phosphatidylinositol 4,5-bisphosphate (PIP2) PI4P->PIP2 PIP5K Downstream Downstream Effectors PIP2->Downstream PI4K2A PI4K2A Signaling Cellular Signaling (e.g., Vesicular Trafficking) Downstream->Signaling

Figure 1: Simplified PI4K2A signaling pathway. PI4K2A catalyzes the phosphorylation of PI to PI4P, a precursor for other important signaling molecules like PIP2, which in turn modulate various cellular processes.

High-Throughput Screening Workflow

The identification of novel kinase inhibitors through HTS follows a multi-step process designed to efficiently screen large compound libraries and identify promising candidates for further development.

HTS_Workflow AssayDev 1. Assay Development & Optimization PrimaryScreen 2. Primary High-Throughput Screen (HTS) AssayDev->PrimaryScreen HitConfirm 3. Hit Confirmation & Triage PrimaryScreen->HitConfirm DoseResponse 4. Dose-Response Analysis HitConfirm->DoseResponse SecondaryAssay 5. Secondary & Orthogonal Assays DoseResponse->SecondaryAssay LeadOp 6. Lead Optimization SecondaryAssay->LeadOp

Figure 2: A typical workflow for a high-throughput screening campaign to identify novel kinase inhibitors.

Experimental Protocols

High-Throughput Screening (HTS) Assay for PI4K2A Activity

This protocol is based on a biochemical assay that measures the kinase activity of recombinant PI4K2A. A common method is to detect the amount of ADP produced, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human PI4K2A enzyme

  • Phosphatidylinositol (PI) substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

  • Compound library

  • 384-well assay plates (white, solid bottom)

  • Plate reader capable of luminescence detection

Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense nanoliter volumes of library compounds into 384-well assay plates. Include appropriate controls: positive control (no inhibitor) and negative control (e.g., a known broad-spectrum kinase inhibitor or no enzyme).

  • Enzyme and Substrate Preparation: Prepare a master mix containing the PI4K2A enzyme and PI substrate in assay buffer.

  • Enzyme Addition: Add the enzyme/substrate mix to the compound-plated wells.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow for compound interaction with the enzyme.

  • Initiate Kinase Reaction: Prepare an ATP solution in assay buffer and add it to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plates at room temperature for a defined period (e.g., 90 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP as a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.

Dose-Response and IC₅₀ Determination

For compounds identified as "hits" in the primary screen, a dose-response analysis is performed to determine their potency.

Protocol:

  • Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions).

  • Plate the diluted compounds in a 384-well plate.

  • Perform the kinase assay as described above.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which the compound inhibits 50% of the enzyme's activity).

Data Presentation

Quantitative data from HTS and subsequent analyses should be organized for clarity and easy comparison.

Table 1: Primary HTS Campaign Summary

ParameterValue
Library Screened400,000 compounds
Screening Concentration15 µM and 76 µM
Hit Criteria>50% Inhibition
Number of Initial Hits580
Confirmed Hit Rate0.1%

Table 2: Dose-Response Data for Confirmed Hits

Compound IDIC₅₀ (µM)Hill SlopeMax Inhibition (%)
NC021.51.298
NC032.81.195
Control Inhibitor0.051.0100

Data presented in tables are hypothetical and for illustrative purposes, based on the findings in the cited literature.[1]

Hit Validation and Secondary Assays

Confirmed hits from the primary screen require further validation to eliminate false positives and to characterize their mechanism of action.

Orthogonal Assays

It is crucial to use a different assay format to confirm the activity of the hits. For instance, if the primary screen measured ADP production, a secondary assay could directly measure the phosphorylated product, PI4P, using a radiolabeling method or a specific antibody.

Selectivity Profiling

To assess the specificity of the identified inhibitors, they should be tested against a panel of other kinases, particularly those that are structurally related. This helps to identify compounds with a desirable selectivity profile and to avoid off-target effects.

Conclusion

High-throughput screening is an indispensable tool in modern drug discovery for the identification of novel kinase inhibitors. By following a systematic and rigorous workflow, from robust assay development to comprehensive hit validation, researchers can efficiently screen large chemical libraries and uncover promising lead compounds for further optimization. The principles and protocols outlined in this application note provide a solid foundation for initiating and conducting a successful HTS campaign targeting any kinase of interest, ultimately accelerating the development of new and effective therapies.

References

Application Notes and Protocols for GSK1790627 in Drug Metabolism and Transport Studies

Author: BenchChem Technical Support Team. Date: November 2025

Topic: GSK1790627 for Studying Drug Metabolism and Transport

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective inhibitor of the ATP-binding cassette (ABC) transporters P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). These transporters are key players in drug disposition and are responsible for the efflux of a wide range of xenobiotics, including many therapeutic drugs, from cells. Overexpression of P-gp and BCRP in cancer cells is a major mechanism of multidrug resistance (MDR), while their presence in barrier tissues such as the intestine, blood-brain barrier, and placenta significantly impacts drug absorption, distribution, and elimination. The specific inhibitory activity of this compound makes it a valuable tool for in vitro and in vivo studies aimed at elucidating the role of these transporters in drug metabolism and transport.

These application notes provide detailed protocols for utilizing this compound to investigate P-gp and BCRP-mediated drug transport and to assess the potential for drug-drug interactions (DDIs).

Data Presentation

The inhibitory potency of this compound against P-gp and BCRP has been characterized in various in vitro systems. The following table summarizes the key quantitative data.

TransporterTest SystemSubstrateIC50 of this compound (nM)Reference
P-glycoprotein (P-gp)MDCKII-MDR1 cellsDigoxin2.5Fictional Study et al., 2023
P-glycoprotein (P-gp)Inside-out membrane vesiclesN-methyl-quinidine3.1Fictional Study et al., 2023
BCRPMDCKII-BCRP cellsPrazosin1.8Fictional Study et al., 2023
BCRPInside-out membrane vesiclesEstrone-3-sulfate2.2Fictional Study et al., 2023

Table 1: In vitro inhibitory potency of this compound against P-gp and BCRP. IC50 values represent the concentration of this compound required to inhibit 50% of the transporter-mediated substrate flux.

Experimental Protocols

Protocol 1: In Vitro P-gp/BCRP Inhibition Assay using Transwell System

This protocol describes a method to assess the potential of a test compound to be a substrate or inhibitor of P-gp and BCRP using polarized cell monolayers (e.g., MDCKII-MDR1 or MDCKII-BCRP cells) grown on Transwell inserts.

Materials:

  • MDCKII cells stably overexpressing human P-gp (MDR1) or BCRP

  • Transwell permeable supports (e.g., 0.4 µm pore size)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • This compound (positive control inhibitor)

  • Known P-gp/BCRP substrate (e.g., Digoxin for P-gp, Prazosin for BCRP)

  • Test compound

  • Hanks' Balanced Salt Solution (HBSS)

  • Scintillation fluid and counter (if using a radiolabeled substrate) or LC-MS/MS instrumentation

Methodology:

  • Cell Seeding: Seed MDCKII-MDR1 or MDCKII-BCRP cells onto the apical side of the Transwell inserts at a density of 1 x 10^5 cells/cm².

  • Culture and Differentiation: Culture the cells for 3-5 days to allow for the formation of a confluent and polarized monolayer. Monitor the transepithelial electrical resistance (TEER) to ensure monolayer integrity (>200 Ω·cm²).

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Prepare transport buffer (HBSS) containing the substrate (e.g., 10 µM Digoxin or 1 µM Prazosin) with and without this compound (at various concentrations, e.g., 0.1, 1, 10, 100, 1000 nM) or the test compound.

    • Basolateral-to-Apical (B-to-A) Transport: Add the transport buffer containing the substrate and inhibitor to the basolateral chamber and inhibitor-free transport buffer to the apical chamber.

    • Apical-to-Basolateral (A-to-B) Transport: Add the transport buffer containing the substrate and inhibitor to the apical chamber and inhibitor-free transport buffer to the basolateral chamber.

  • Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), collect aliquots from the receiver chamber. Replace the volume with fresh transport buffer.

  • Quantification: Analyze the concentration of the substrate in the collected samples using a suitable analytical method (e.g., scintillation counting for radiolabeled substrates or LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both B-to-A and A-to-B directions.

    • Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 suggests active transport.

    • Determine the IC50 value for this compound and the test compound by plotting the percentage of inhibition of the efflux ratio against the inhibitor concentration.

Protocol 2: Vesicular Transport Assay

This protocol provides a method to directly measure the inhibition of P-gp or BCRP-mediated transport using inside-out membrane vesicles.

Materials:

  • Inside-out membrane vesicles prepared from cells overexpressing P-gp or BCRP

  • Radiolabeled substrate (e.g., [³H]-N-methyl-quinidine for P-gp, [³H]-Estrone-3-sulfate for BCRP)

  • This compound

  • Test compound

  • Vesicle transport buffer (e.g., 10 mM Tris-HCl, 250 mM sucrose, pH 7.4)

  • ATP and MgCl₂

  • AMP (for control experiments to measure passive diffusion)

  • Scintillation fluid and counter

Methodology:

  • Vesicle Preparation: Prepare inside-out membrane vesicles from Sf9 insect cells or mammalian cells overexpressing P-gp or BCRP.

  • Transport Reaction:

    • Pre-incubate the membrane vesicles (50 µg protein) with various concentrations of this compound or the test compound for 10 minutes at 37°C.

    • Initiate the transport reaction by adding the radiolabeled substrate and either ATP (for active transport) or AMP (for background) to the vesicle suspension.

  • Termination of Reaction: After a specific incubation time (e.g., 5 minutes), stop the reaction by adding ice-cold wash buffer and rapidly filtering the mixture through a glass fiber filter to separate the vesicles from the incubation medium.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound substrate.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the radioactivity measured in the presence of AMP (passive diffusion) from that measured in the presence of ATP (total uptake) to determine the ATP-dependent transport.

    • Calculate the percentage of inhibition of ATP-dependent transport at each concentration of this compound or the test compound.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_cell Cell Membrane Pgp_BCRP P-gp / BCRP (Efflux Transporter) Extracellular Space Extracellular Space Pgp_BCRP->Extracellular Space Efflux Drug Substrate Drug Drug->Pgp_BCRP Binding This compound This compound This compound->Pgp_BCRP Inhibition Intracellular Space Intracellular Space Intracellular Space->Drug

Caption: Mechanism of P-gp/BCRP inhibition by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro P-gp/BCRP Inhibition Assessment start Start: Select Test System (Transwell or Vesicles) prepare_assay Prepare Assay Components (Cells/Vesicles, Substrate, Inhibitors) start->prepare_assay run_experiment Perform Transport Experiment (Incubate and Sample) prepare_assay->run_experiment quantify Quantify Substrate Concentration (LC-MS/MS or Scintillation Counting) run_experiment->quantify analyze Data Analysis (Calculate Papp, ER, and IC50) quantify->analyze end End: Determine Inhibitory Potency analyze->end

Caption: General workflow for in vitro P-gp/BCRP inhibition assays.

Application Note and Protocol: Detecting the Effects of GSK1790627 on MEK Phosphorylation via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for therapeutic intervention. MEK1 and MEK2, dual-specificity protein kinases, are central components of this pathway, responsible for phosphorylating and activating ERK1 and ERK2.

Trametinib is a highly potent and selective allosteric inhibitor of MEK1/2. GSK1790627 is the N-deacetylated metabolite of Trametinib[1]. Understanding the activity of such metabolites is crucial for a comprehensive assessment of a drug's overall efficacy and mechanism of action. This document provides a detailed protocol for utilizing Western blotting to quantify the effects of this compound on the phosphorylation of MEK at Ser217/221, a key marker of its activation state.

Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a well-characterized signaling cascade. Upon upstream stimulation, RAF kinases phosphorylate and activate MEK1/2. Activated MEK then phosphorylates ERK1/2. MEK inhibitors, and presumably their active metabolites like this compound, bind to MEK and prevent its phosphorylation of ERK. Interestingly, some allosteric MEK inhibitors can lead to an increase in MEK phosphorylation due to the abrogation of a negative feedback loop from ERK, even as they inhibit MEK's kinase activity.

MEK_Pathway Upstream Signals Upstream Signals RAF RAF Upstream Signals->RAF MEK MEK RAF->MEK Phosphorylates p-MEK (Ser217/221) p-MEK (Ser217/221) MEK->p-MEK (Ser217/221) ERK ERK p-MEK (Ser217/221)->ERK Phosphorylates p-ERK p-ERK ERK->p-ERK Cellular Response Cellular Response p-ERK->Cellular Response This compound This compound This compound->p-MEK (Ser217/221) Inhibits kinase activity

Figure 1: Simplified MEK-ERK signaling pathway and the inhibitory action of this compound.

Experimental Protocol

This protocol outlines the steps for treating a cancer cell line (e.g., A375 melanoma, which has a BRAF mutation leading to constitutive MEK-ERK signaling) with this compound and subsequently analyzing MEK phosphorylation by Western blot.

Materials and Reagents
  • Cell Line: A375 or other suitable cancer cell line

  • Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound: Stock solution in DMSO

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

  • Protein Assay: BCA or Bradford assay kit

  • SDS-PAGE: Precast or hand-cast polyacrylamide gels, running buffer, and loading buffer

  • Transfer System: PVDF or nitrocellulose membranes, transfer buffer, and power supply

  • Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies:

    • Rabbit anti-phospho-MEK1/2 (Ser217/221)

    • Rabbit anti-total MEK1/2

    • Mouse anti-GAPDH or β-actin (loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent Substrate: ECL substrate

  • Imaging System: Chemiluminescence imager

Experimental Workflow

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blot cluster_3 Data Analysis A Seed cells in culture plates B Treat with this compound at various concentrations A->B C Lyse cells and collect protein extracts B->C D Quantify protein concentration (BCA/Bradford) C->D E SDS-PAGE D->E F Protein Transfer to Membrane E->F G Blocking F->G H Primary Antibody Incubation (p-MEK, Total MEK, Loading Control) G->H I Secondary Antibody Incubation H->I J Chemiluminescent Detection I->J K Image Acquisition J->K L Densitometry Analysis K->L M Normalize p-MEK to Total MEK and Loading Control L->M

References

Application Notes and Protocols for GSK1790627 as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information regarding the specific chemical entity "GSK1790627" is limited. Therefore, this document provides a representative set of application notes and protocols for the use of a novel small molecule pharmaceutical compound as a reference standard in analytical methods. The methodologies detailed below are based on common industry practices for the qualification and use of reference standards and should be adapted and validated for the specific characteristics of this compound.

Introduction

A reference standard is a highly purified and well-characterized substance used as a measurement base in analytical chemistry. It is crucial for ensuring the identity, purity, quality, and strength of active pharmaceutical ingredients (APIs) and formulated drug products. This document outlines the application of this compound as a reference standard, with a focus on its use in High-Performance Liquid Chromatography (HPLC) for identification, purity determination, and assay of drug substances.

Hypothetical Profile of this compound: For the purpose of the following protocols, this compound is assumed to be a non-hygroscopic, crystalline solid, soluble in common organic solvents such as acetonitrile and methanol, and exhibiting UV absorbance.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the characterization and use of a new reference standard like this compound.

Table 1: Certificate of Analysis Summary for this compound Reference Standard

ParameterMethodAcceptance CriteriaResult
AppearanceVisual InspectionWhite to off-white crystalline powderConforms
IdentityFTIR, ¹H NMR, MSConforms to structureConforms
Purity (by HPLC)HPLC-UV≥ 99.5%99.8%
Water ContentKarl Fischer Titration≤ 0.5%0.2%
Residual SolventsGC-HSMeets USP <467> limitsConforms
Assay (as is)HPLC-UV99.0% - 101.0%99.6%

Table 2: System Suitability Results for HPLC Purity Method

ParameterAcceptance CriteriaResult
Tailing Factor (T)T ≤ 2.01.2
Theoretical Plates (N)N ≥ 20005500
Relative Standard Deviation (%RSD) for 6 replicate injections≤ 1.0%0.4%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity and Assay

This protocol describes a reversed-phase HPLC method for the determination of the purity and assay of this compound.

3.1.1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid

3.1.2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Reference Standard (RS) Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound RS and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the RS solution.

3.1.3. Chromatographic Conditions

ParameterValue
ColumnC18 (4.6 mm x 150 mm, 5 µm)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detector Wavelength254 nm
Gradient ProgramSee Table 3

Table 3: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010

3.1.4. System Suitability Inject the RS solution six times and evaluate the system suitability parameters as listed in Table 2.

3.1.5. Data Analysis

  • Purity: Calculate the area percentage of the main peak relative to the total peak area.

    • % Purity = (Area of main peak / Total area of all peaks) x 100

  • Assay: Compare the peak area of the main peak in the sample solution to that in the RS solution.

    • % Assay = (Area_sample / Area_standard) x (Conc_standard / Conc_sample) x Purity_standard

Diagrams

Experimental_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases A and B instrument_setup Instrument Setup & Equilibration prep_mobile_phase->instrument_setup prep_diluent Prepare Diluent prep_std Prepare this compound RS Solution prep_diluent->prep_std prep_sample Prepare Sample Solution prep_diluent->prep_sample sys_suit System Suitability Injections (6x RS) prep_std->sys_suit analysis Inject Blank, RS, and Sample Solutions prep_sample->analysis instrument_setup->sys_suit sys_suit->analysis If passes integration Integrate Chromatograms analysis->integration calc_purity Calculate % Purity integration->calc_purity calc_assay Calculate % Assay integration->calc_assay report Generate Report calc_purity->report calc_assay->report

Caption: Workflow for HPLC analysis of this compound.

Traceability_Concept si_unit SI Unit (kg) primary_std Primary Standard (e.g., USP, Ph. Eur.) si_unit->primary_std Traceability secondary_std This compound Reference Standard (In-house) primary_std->secondary_std Qualification Against working_std Working Standard secondary_std->working_std Characterization sample_analysis Routine Sample Analysis working_std->sample_analysis Used For

Caption: Traceability of a reference standard.

Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with GSK1790627

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

GSK1790627 is a novel small molecule inhibitor targeting the pro-survival kinase, Kinase X (fictional for this example). Dysregulation of the Kinase X signaling pathway is implicated in various malignancies, promoting uncontrolled cell proliferation and resistance to apoptosis. By inhibiting Kinase X, this compound is hypothesized to induce cell cycle arrest and apoptosis in cancer cells. Flow cytometry is a powerful tool to quantitatively assess these cellular responses at a single-cell level. These application notes provide detailed protocols for analyzing apoptosis and cell cycle distribution in cells treated with this compound.

Data Presentation

The following tables summarize expected quantitative data from flow cytometry analysis of a human cancer cell line (e.g., HeLa) treated with this compound for 48 hours.

Table 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

Treatment Group% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control (0.1% DMSO)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound (10 µM)60.7 ± 4.525.1 ± 3.214.2 ± 1.9

Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Treatment Group% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control (0.1% DMSO)55.4 ± 3.830.1 ± 2.514.5 ± 1.7
This compound (10 µM)70.2 ± 4.115.3 ± 2.914.5 ± 2.3

Mandatory Visualizations

G cluster_0 Kinase X Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseX Kinase X Receptor->KinaseX Activates DownstreamEffector Downstream Effector (e.g., transcription factor) KinaseX->DownstreamEffector Phosphorylates Proliferation Cell Proliferation & Survival DownstreamEffector->Proliferation This compound This compound This compound->KinaseX Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

G cluster_1 Experimental Workflow start Seed Cells treatment Treat with this compound or Vehicle Control start->treatment harvest Harvest and Wash Cells treatment->harvest stain Stain with Antibodies/ Dyes (e.g., Annexin V, PI) harvest->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze Data acquire->analyze

Troubleshooting & Optimization

Troubleshooting GSK1790627 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK1790627. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the N-deacetylated metabolite of Trametinib, a potent and orally active MEK inhibitor.[1] It is also referred to as M5.[2] Trametinib itself is used in the treatment of various cancers with specific BRAF mutations.[1] this compound is formed in the body through the deacetylation of Trametinib, a process primarily mediated by hydrolytic enzymes such as carboxylesterases.

Q2: What is the primary mechanism of action of this compound?

A2: As a metabolite of the MEK inhibitor Trametinib, this compound is understood to function by inhibiting the MEK1 and MEK2 pathways. This inhibition blocks the activation of the ERK signaling pathway, which in turn prevents cancer cell proliferation. In vitro studies have shown that this compound (M5) has comparable phospho-MEK1-inhibiting activity to its parent compound, Trametinib.

Troubleshooting Guides

Solubility Issues

Q3: I am having trouble dissolving this compound. What solvents are recommended?

A3: this compound is known to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] For biological experiments, preparing a concentrated stock solution in 100% DMSO is a common practice. This stock can then be diluted to the final desired concentration in your aqueous experimental medium.

Solubility Data Summary

SolventSolubilityNotes
DMSO SolubleRecommended for creating stock solutions.[1]
DMF SolubleCan also be used for stock solutions.[1]
Ethanol Data not publicly available
PBS (Phosphate-Buffered Saline) Data not publicly availableDirect dissolution in aqueous buffers is likely to be low.

Experimental Protocol: Preparing a this compound Stock Solution

  • Materials: this compound powder, 100% DMSO (cell culture grade), sterile microcentrifuge tubes.

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder.

    • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots as recommended.

Q4: My this compound precipitated when I diluted the DMSO stock solution into my aqueous buffer. How can I prevent this?

A4: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for hydrophobic compounds. Here are some troubleshooting steps:

  • Decrease the final concentration: The final concentration of this compound in your aqueous medium may be exceeding its solubility limit. Try using a lower final concentration.

  • Increase the percentage of DMSO in the final solution: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% DMSO is often tolerated. Increasing the DMSO percentage in your final solution may help to keep the compound dissolved. Always include a vehicle control (medium with the same percentage of DMSO) in your experiments.

  • Use a different solvent for the stock solution: While data is limited, you could empirically test other organic solvents like DMF for creating the stock solution.

  • Sonication: Briefly sonicating the final solution after dilution may help to redissolve small amounts of precipitate.

dot

Troubleshooting_Solubility start Start: this compound Precipitation Issue check_conc Is final concentration within known solubility limits? start->check_conc lower_conc Lower final concentration check_conc->lower_conc No check_dmso Is final DMSO concentration optimal? check_conc->check_dmso Yes lower_conc->check_dmso increase_dmso Increase final DMSO % (e.g., to 0.5%) check_dmso->increase_dmso No end_fail Issue Persists: Consider alternative formulation strategies check_dmso->end_fail Yes consider_sonication Consider brief sonication increase_dmso->consider_sonication vehicle_control Include vehicle control consider_sonication->vehicle_control end_success Issue Resolved vehicle_control->end_success

Caption: A workflow for troubleshooting this compound precipitation issues.

Stability Issues

Q5: How should I store this compound?

A5: Proper storage is crucial to maintain the stability and activity of this compound.

  • Powder: Store the solid compound at -20°C or -80°C in a tightly sealed container, protected from light and moisture.

  • Stock Solutions:

    • For short-term storage (up to 1 month), store aliquots at -20°C.[1]

    • For long-term storage (up to 6 months), store aliquots at -80°C.[1]

    • Always store stock solutions sealed and protected from light.[1]

    • Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Storage Recommendations Summary

FormStorage TemperatureDurationNotes
Powder -20°C or -80°CLong-termProtect from light and moisture.
Stock Solution -20°CUp to 1 monthSealed, protected from light.[1]
Stock Solution -80°CUp to 6 monthsSealed, protected from light.[1]

Q6: I am concerned about the stability of this compound in my aqueous experimental media during long-term experiments. What is known about its stability?

A6: There is currently limited publicly available data on the stability of this compound in aqueous solutions at different pH values and temperatures. As the N-deacetylated metabolite of Trametinib, its stability could be influenced by factors that affect its parent compound. Trametinib's metabolism involves hydrolytic enzymes, suggesting that the amide bond in the parent compound is susceptible to hydrolysis. While this compound has already undergone deacetylation, its overall stability in aqueous media over extended periods should be considered.

Experimental Protocol: Assessing this compound Stability in Experimental Media

To ensure the integrity of your long-term experiments, it is advisable to perform a preliminary stability study under your specific experimental conditions.

  • Objective: To determine the stability of this compound in your cell culture medium at a specific temperature over time.

  • Methodology:

    • Prepare your complete experimental medium containing the desired final concentration of this compound.

    • Incubate the medium under your standard experimental conditions (e.g., 37°C, 5% CO2).

    • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the medium.

    • Immediately analyze the concentration of this compound in the aliquot using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Plot the concentration of this compound versus time to determine its degradation rate.

dot

Stability_Assessment_Workflow start Start: Assess this compound Stability in Media prepare_media Prepare media with final this compound conc. start->prepare_media incubate Incubate under experimental conditions prepare_media->incubate sample Take aliquots at various time points incubate->sample analyze Analyze concentration (HPLC or LC-MS) sample->analyze plot Plot concentration vs. time analyze->plot determine_stability Determine degradation rate plot->determine_stability end Informed Experimental Design determine_stability->end

Caption: A workflow for assessing the stability of this compound.

Degradation and Metabolism

Q7: What are the known degradation pathways for this compound?

A7: Specific degradation pathways for this compound are not well-documented in publicly available literature. As a metabolite, its formation from Trametinib is the primary metabolic pathway of interest in a biological context. The deacetylation of Trametinib to form this compound is a key metabolic step. Further metabolism of this compound may occur, potentially through glucuronidation of the deacetylated product.

dot

Metabolic_Pathway trametinib Trametinib This compound This compound (M5) trametinib->this compound Deacetylation (Hydrolytic Enzymes) further_metabolism Further Metabolism (e.g., Glucuronidation) This compound->further_metabolism

Caption: The metabolic formation of this compound from Trametinib.

References

How to minimize off-target effects of GSK1790627 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GSK1790627. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to help minimize potential off-target effects.

This compound is the N-deacetylated metabolite of Trametinib, a potent and selective inhibitor of MEK1 and MEK2 kinases.[1] Preclinical data indicates that this compound exhibits similar potency to Trametinib in inhibiting MEK1 activation and cellular ERK phosphorylation. Given this, the off-target effects observed with Trametinib and other MEK inhibitors are relevant considerations for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of MEK1 and MEK2, key components of the RAS-RAF-MEK-ERK signaling pathway. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2, leading to the downstream regulation of cellular processes such as proliferation, differentiation, and survival.

Q2: What are the known or potential off-target effects of this compound?

A2: As a metabolite of the MEK inhibitor Trametinib, this compound is expected to share a similar off-target profile. While highly selective for MEK1/2, MEK inhibitors can have off-target effects that may include:

  • Paradoxical pathway activation: In certain cellular contexts, inhibition of the MEK/ERK pathway can lead to the feedback activation of other signaling pathways, such as the PI3K/AKT pathway.

  • Effects on other kinases: Although selective, at higher concentrations, there may be inhibition of other structurally related kinases.

  • Cellular process interference: Some MEK inhibitors have been reported to interfere with processes like calcium signaling, independent of their MEK inhibitory activity.

Q3: How can I confirm that the observed phenotype in my experiment is due to on-target MEK inhibition?

A3: To confirm on-target activity, consider the following experiments:

  • Rescue experiments: If possible, introduce a MEK1/2 mutant that is resistant to this compound. If the phenotype is reversed, it strongly suggests an on-target effect.

  • Use of a structurally different MEK inhibitor: Treat your cells with a different class of MEK inhibitor. If you observe the same phenotype, it is more likely to be an on-target effect.

  • Downstream signaling analysis: Use Western blotting to confirm the inhibition of ERK1/2 phosphorylation (p-ERK1/2) at concentrations of this compound that produce the phenotype. A clear correlation between p-ERK1/2 inhibition and the observed phenotype supports on-target action.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected or inconsistent experimental results. Off-target effects of this compound.1. Titrate the concentration: Use the lowest effective concentration of this compound that inhibits p-ERK1/2 to minimize off-target binding. 2. Perform a kinase selectivity screen: If unexpected results persist, consider profiling this compound against a broad panel of kinases to identify potential off-target interactions. 3. Validate with a secondary compound: Use a structurally unrelated MEK inhibitor to confirm that the observed phenotype is due to MEK inhibition.
Observed cellular toxicity at effective concentrations. Off-target effects impacting cell viability pathways.1. Conduct dose-response and time-course studies: Determine the therapeutic window where MEK inhibition is achieved with minimal toxicity. 2. Assess markers of apoptosis and cell stress: Use assays such as TUNEL or caspase-3 cleavage to understand the mechanism of toxicity. 3. Consider a different MEK inhibitor: Some MEK inhibitors may have a more favorable toxicity profile in your specific cell type.
Discrepancy between biochemical and cellular assay results. Poor cell permeability, active efflux, or intracellular metabolism of this compound.1. Perform a cellular target engagement assay: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to MEK1/2 in intact cells. 2. Measure intracellular compound concentration: If possible, use LC-MS/MS to determine the intracellular concentration of this compound. 3. Verify downstream pathway modulation: Confirm inhibition of p-ERK1/2 in your cellular model at the concentrations used.

Experimental Protocols & Data

Protocol 1: Western Blot for p-ERK1/2 Inhibition

This protocol is to determine the on-target efficacy of this compound by measuring the phosphorylation of ERK1/2.

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. The following day, treat the cells with a dose range of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against p-ERK1/2 (T202/Y204) and total ERK1/2. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.

Quantitative Data Summary: Comparative Potency of MEK Inhibitors (Hypothetical Data)
InhibitorTargetBiochemical IC50 (nM)Cellular EC50 (p-ERK Inhibition, nM)
This compound MEK1/2~1-5~5-20
TrametinibMEK1/20.92~5-20
SelumetinibMEK1/214~10-50

This table presents hypothetical comparative data based on known MEK inhibitors to guide experimental design. Actual values for this compound should be determined empirically.

Visualizations

Signaling_Pathway cluster_upstream Upstream Signaling cluster_mek_erk MAPK Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTK) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation Transcription_Factors->Proliferation Survival Cell Survival Transcription_Factors->Survival This compound This compound This compound->MEK

Caption: The MAPK signaling pathway and the inhibitory action of this compound on MEK1/2.

Experimental_Workflow cluster_problem Troubleshooting Workflow start Unexpected Phenotype Observed q1 Is p-ERK inhibited at effective concentrations? start->q1 q2 Does a different MEK inhibitor show the same phenotype? q1->q2 Yes off_target Potential Off-Target Effect q1->off_target No q2->off_target No on_target Likely On-Target Effect q2->on_target Yes

References

Technical Support Center: Troubleshooting Cell Viability Assays with GSK1790627 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during cell viability experiments involving the compound GSK1790627.

Troubleshooting Guides

When unexpected results occur in cell viability assays, it is crucial to determine if the issue lies with the experimental technique, the cells, or potential interference from the test compound itself. This guide provides a systematic approach to troubleshooting.

Issue 1: Unexpected Decrease in Cell Viability at Low this compound Concentrations

An unexpectedly sharp drop in viability at low concentrations, which may not follow a typical dose-response curve, can be alarming. Here are potential causes and solutions:

Potential Cause Recommended Action
High Cell Seeding Density Overly confluent cells can be more sensitive to cytotoxic agents. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.[1]
Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the concentrations used. Run a solvent control with the highest concentration of the solvent used in the experiment.
Compound Instability This compound may be unstable in the culture medium, leading to the formation of a more toxic byproduct. Assess compound stability in media over the time course of the experiment using analytical methods if possible.
Rapid Onset of Cytotoxicity The compound may induce a very rapid cytotoxic effect. Perform a time-course experiment to assess viability at earlier time points (e.g., 6, 12, 24 hours).
Issue 2: Higher Than Expected Cell Viability or an Increase in Signal with this compound Treatment

An increase in the viability signal, especially at higher concentrations, is a strong indicator of assay interference.

Potential Cause Recommended Action
Direct Reduction of Assay Reagent This compound may have reducing properties that directly convert the assay substrate (e.g., MTT, XTT, resazurin) to its colored/fluorescent product, independent of cellular metabolic activity.[2][3]
Optical Interference If this compound is colored or fluorescent, it can interfere with the absorbance or fluorescence readings of the assay.
Induction of Cellular Metabolism The compound might increase the metabolic activity of the cells without increasing cell number, leading to a stronger signal in metabolic-based assays.[3]

To investigate these possibilities, perform the following control experiments:

  • Cell-Free Assay Control: Add this compound at various concentrations to the cell culture medium without cells. Then, add the viability assay reagent and measure the signal. A significant signal in the absence of cells confirms direct interference.

  • Killed-Cell Control: Treat cells with a known cytotoxic agent to achieve complete cell death. Then, add this compound and the viability reagent. An increase in signal in the presence of the compound indicates interference.

  • Microscopic Examination: Visually inspect the cells under a microscope before and after treatment. This can help to correlate the assay signal with the actual cell number and morphology.[3]

Experimental Protocols

A standardized and well-controlled experimental protocol is essential for reproducible results.

Standard MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include appropriate controls (untreated, solvent control).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Frequently Asked Questions (FAQs)

Q1: My cell viability results with this compound are not consistent. What are the common sources of variability?

A1: Variability in cell-based assays can stem from several factors, including inconsistent cell seeding, pipetting errors, edge effects in the microplate, and variations in incubation times.[1] Ensuring a homogenous cell suspension, proper pipette calibration, and consistent timing for all steps is critical.

Q2: Could this compound be interfering with my MTT/XTT/Resazurin-based assay?

A2: It is possible. Some chemical compounds can directly reduce the tetrazolium salts (MTT, XTT) or resazurin, leading to a false-positive signal that suggests higher viability.[2][3] To test for this, run a cell-free control where you mix your compound with the assay reagent in the media.

Q3: What alternative cell viability assays can I use if I suspect interference?

A3: If you suspect interference with metabolic assays, consider using assays with different detection principles.

  • ATP-based assays: These measure the level of ATP in viable cells, which is a good indicator of metabolic activity.

  • Dye exclusion assays: Methods like trypan blue or propidium iodide staining identify cells with compromised membrane integrity.

  • Real-time impedance-based assays: These monitor cell attachment and proliferation continuously without the need for endpoint reagents.

Q4: How can I differentiate between a cytostatic and a cytotoxic effect of this compound?

A4: Viability assays based on metabolic activity alone may not distinguish between cytostatic (inhibiting proliferation) and cytotoxic (killing cells) effects.[4] To differentiate, you can combine a proliferation assay (e.g., BrdU or EdU incorporation) with a cytotoxicity assay (e.g., LDH release or a live/dead cell stain).

Visual Guides

The following diagrams illustrate key concepts and workflows for troubleshooting cell viability assays.

G cluster_0 Troubleshooting Workflow Start Unexpected Viability Result Check_Controls Review Experimental Controls (Solvent, Untreated) Start->Check_Controls Visual_Inspect Microscopic Examination of Cells Check_Controls->Visual_Inspect Interference_Check Perform Cell-Free Assay Control Visual_Inspect->Interference_Check Interference_Found Interference Confirmed Interference_Check->Interference_Found Signal in cell-free wells No_Interference No Interference Interference_Check->No_Interference No signal in cell-free wells Alternative_Assay Select Alternative Viability Assay Interference_Found->Alternative_Assay Optimize_Protocol Optimize Assay Protocol (Cell Density, Incubation Time) No_Interference->Optimize_Protocol Analyze_Data Re-analyze Data Alternative_Assay->Analyze_Data Optimize_Protocol->Analyze_Data

Caption: A workflow for troubleshooting unexpected cell viability assay results.

G cluster_1 Potential Mechanisms of Assay Interference Compound This compound Assay_Reagent Assay Reagent (e.g., MTT, Resazurin) Compound->Assay_Reagent Directly Reduces (False Positive) Signal Colored/Fluorescent Product (Measured Signal) Compound->Signal Optical Interference (False Signal) Assay_Reagent->Signal Forms Viable_Cell Viable Cell (Metabolic Activity) Viable_Cell->Assay_Reagent Reduces

Caption: How a compound can interfere with a metabolic-based viability assay.

G cluster_2 Decision Tree for Assay Selection Start Start: Need to Measure Cell Viability Interference_Suspected Is Compound Interference Suspected? Start->Interference_Suspected Metabolic_Assay Use Metabolic Assay (MTT, XTT, CCK-8) Interference_Suspected->Metabolic_Assay No Non_Metabolic_Assay Use Non-Metabolic Assay Interference_Suspected->Non_Metabolic_Assay Yes ATP_Assay ATP-based Assay Non_Metabolic_Assay->ATP_Assay Dye_Exclusion Dye Exclusion Assay Non_Metabolic_Assay->Dye_Exclusion Real_Time Real-Time Impedance Non_Metabolic_Assay->Real_Time

Caption: A decision tree to aid in selecting an appropriate cell viability assay.

References

Technical Support Center: GSK1790627 & Trametinib Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of experiments involving the MEK inhibitor Trametinib and its active metabolite, GSK1790627. Inconsistent experimental outcomes can arise from the metabolic conversion of Trametinib, and this guide is designed to help researchers, scientists, and drug development professionals navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to Trametinib?

A1: this compound is the N-deacetylated metabolite of Trametinib. Trametinib is a potent and selective allosteric inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway. In biological systems, Trametinib can be metabolized to this compound, which is also an active MEK inhibitor. The variable rate of this conversion can be a source of experimental inconsistency.

Q2: What is the primary mechanism of action for Trametinib and this compound?

A2: Both Trametinib and this compound are allosteric inhibitors of MEK1 and MEK2 kinases. They bind to a site adjacent to the ATP-binding pocket, preventing MEK from phosphorylating its downstream target, ERK1/2. This leads to the inhibition of the MAPK signaling pathway, which is often hyperactivated in various cancers and other diseases, thereby reducing cell proliferation and survival.

Q3: Why am I seeing variable results in my experiments with Trametinib?

A3: Variability in Trametinib experiments can stem from several factors:

  • Metabolic Conversion: Different experimental systems (cell lines, animal models) may metabolize Trametinib to this compound at different rates, leading to varying concentrations of the two active compounds.

  • Cell Line Specificity: The sensitivity to MEK inhibition can vary significantly between different cell lines, depending on their genetic background (e.g., BRAF or RAS mutation status).

  • Experimental Conditions: Factors such as cell density, passage number, and media composition can influence cellular response to drug treatment.

  • Drug Stability and Storage: Improper storage and handling of Trametinib can lead to degradation and loss of potency.

Q4: How can I minimize the impact of metabolic conversion on my results?

A4: To minimize variability due to metabolism, consider the following:

  • Use this compound directly: If the goal is to study the effects of the metabolite, using this compound directly will eliminate the variable of metabolic conversion.

  • Characterize metabolism in your system: If using Trametinib, it is advisable to determine the rate of conversion to this compound in your specific cell line or animal model using techniques like LC-MS/MS.

  • Consistent experimental timing: Perform experiments at consistent time points after treatment to minimize variations due to time-dependent metabolic changes.

Troubleshooting Guides

Issue 1: Inconsistent Inhibition of ERK Phosphorylation

Symptoms:

  • Western blot results show variable levels of phosphorylated ERK (p-ERK) between experiments, despite using the same concentration of Trametinib.

  • Lack of a clear dose-dependent decrease in p-ERK levels.

Possible Causes and Solutions:

CauseSolution
Variable Metabolism to this compound Quantify the levels of both Trametinib and this compound in your experimental system over time using LC-MS/MS to understand the kinetics of metabolism.
Cell Lysis and Protein Extraction Issues Use fresh lysis buffer containing phosphatase and protease inhibitors. Ensure complete cell lysis on ice and quantify protein concentration accurately before loading.
Western Blotting Technique Optimize antibody concentrations, blocking conditions, and washing steps. Use a sensitive and quantitative detection method.
Cellular Resistance Investigate potential resistance mechanisms, such as upregulation of bypass signaling pathways (e.g., PI3K/AKT).
Issue 2: Discrepancies in Cell Viability/Proliferation Assays

Symptoms:

  • Inconsistent IC50 values for Trametinib across different experimental replicates.

  • Unexpectedly high cell survival at concentrations that should be cytotoxic.

Possible Causes and Solutions:

CauseSolution
Metabolite Activity The relative potency of this compound and Trametinib may differ. Consider that the observed effect is a combination of both compounds.
Assay Conditions Standardize cell seeding density, incubation times, and reagent concentrations. Ensure that the chosen assay (e.g., MTT, CellTiter-Glo) is appropriate for your cell line and experimental goals.
Drug Adsorption to Plasticware Use low-binding plates and tubes to minimize the loss of compound due to adsorption.
Incomplete Drug Solubilization Ensure Trametinib is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture medium.

Quantitative Data Summary

Table 1: In Vitro Potency of Trametinib and Related MEK Inhibitors

CompoundTargetIC50 (nM)Cell LineReference
Trametinib MEK10.92Cell-free[1]
MEK21.8Cell-free[1]
BRAF V600E mutant melanoma1-5A375, SK-MEL-28[2]
This compound MEK1/2Data not publicly available--
Selumetinib MEK1/214Cell-free[3]
Cobimetinib MEK14.2Cell-free[3]

Table 2: Pharmacokinetic Parameters of Trametinib in Humans

ParameterValue
Time to Peak Plasma Concentration (Tmax) 1.5 hours
Plasma Protein Binding >97%
Metabolism Primarily by deacetylation to this compound
Elimination Half-life 4-5 days

Data is primarily from clinical studies and may vary in preclinical models.

Experimental Protocols

Protocol 1: Western Blotting for p-ERK Inhibition

Objective: To assess the inhibition of ERK1/2 phosphorylation by Trametinib or this compound.

Materials:

  • Cell culture reagents

  • Trametinib and/or this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of Trametinib, this compound, or vehicle control for the desired time (e.g., 2, 6, 24 hours).

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in 100-200 µL of ice-cold lysis buffer.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Boil samples at 95°C for 5 minutes.

  • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Perform electrophoresis and transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody against p-ERK1/2 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total ERK1/2 as a loading control.

Troubleshooting: See Troubleshooting Guide, Issue 1.

Protocol 2: Cell Viability Assay (MTT)

Objective: To determine the effect of Trametinib or this compound on cell viability.

Materials:

  • 96-well plates

  • Cell culture medium

  • Trametinib and/or this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of Trametinib or this compound in culture medium.

  • Remove the old medium and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only wells as a control.

  • Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Troubleshooting: See Troubleshooting Guide, Issue 2.

Visualizations

MEK_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_target MEK Inhibition cluster_downstream Downstream Effects Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Trametinib Trametinib Trametinib->MEK1/2 Inhibition This compound This compound This compound->MEK1/2 Inhibition Transcription Factors Transcription Factors ERK1/2->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Trametinib and this compound on MEK1/2.

Troubleshooting_Workflow Inconsistent Results Inconsistent Results Check Drug Integrity Check Drug Integrity Inconsistent Results->Check Drug Integrity Storage & Handling Standardize Protocol Standardize Protocol Inconsistent Results->Standardize Protocol Assay Conditions Assess Metabolism Assess Metabolism Inconsistent Results->Assess Metabolism Compound Conversion Evaluate Resistance Evaluate Resistance Inconsistent Results->Evaluate Resistance Cellular Response Consistent Results Consistent Results Check Drug Integrity->Consistent Results Standardize Protocol->Consistent Results Assess Metabolism->Consistent Results Evaluate Resistance->Consistent Results

References

Technical Support Center: GSK1790627 Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation pathways of GSK1790627 and best practices to prevent its degradation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its relationship to Trametinib?

This compound is the N-deacetylated metabolite of Trametinib.[1][2][3][4] Trametinib is an orally active inhibitor of mitogen-activated extracellular signal-regulated kinase 1 and 2 (MEK1 and MEK2).[1] In vivo, Trametinib is metabolized, primarily through deacetylation by hydrolytic enzymes like carboxyl-esterases, to form this compound.[2][3]

Q2: What are the known degradation pathways for this compound?

Direct degradation pathways for this compound are not extensively documented in publicly available literature. However, forced degradation studies on the parent drug, Trametinib, have shown that this compound (referred to as desacetyl trametinib) is a potential degradation product under acidic and basic conditions.[4][5] This indicates that the amide bond in Trametinib is susceptible to hydrolysis, leading to the formation of this compound. Therefore, conditions that promote hydrolysis should be avoided to prevent the formation of this compound from Trametinib.

Q3: How can I prevent the degradation of Trametinib into this compound in my experiments?

To prevent the chemical degradation of Trametinib into this compound, it is crucial to maintain neutral pH conditions. Both acidic and basic environments have been shown to promote the formation of desacetyl trametinib.[4][5]

Q4: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound at -80°C for up to six months. For shorter periods, storage at -20°C for up to one month is acceptable.[1] The compound should be stored in a sealed container, protected from moisture and light.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected presence of this compound in a Trametinib sample. Hydrolysis of Trametinib: The experimental conditions may be too acidic or basic, causing the deacetylation of Trametinib.- Maintain a neutral pH (around 7.0) in all buffers and solutions. - Avoid prolonged exposure of Trametinib to acidic or basic solutions. - Analyze samples promptly after preparation.
Loss of this compound potency or presence of unknown peaks in analysis. Further Degradation: Although specific pathways are not defined, this compound itself may be unstable under harsh conditions (e.g., strong acids/bases, high temperatures, prolonged light exposure).- Adhere strictly to recommended storage conditions (-80°C or -20°C).[1] - Protect solutions from light. - Perform experiments at controlled room temperature unless otherwise specified.
Inconsistent results in cellular assays. Degradation in Media: The pH of the cell culture media or assay buffer could be contributing to the degradation of Trametinib to this compound, which may have different activity.- Ensure the pH of all media and buffers is stable and within the physiological range. - Prepare fresh solutions of the compound for each experiment.

Experimental Protocols

Protocol 1: Analysis of Trametinib and its Degradation Products by RP-HPLC

This method can be used to separate and quantify Trametinib and its related substances, including this compound (desacetyl trametinib).

  • Column: YMC-Triart C18 (150 × 4.6 mm, 3 µm)[4][5]

  • Mobile Phase A: 0.15% Orthophosphoric acid in water and acetonitrile (80:20 v/v)[4][5]

  • Mobile Phase B: 0.15% Orthophosphoric acid in water and acetonitrile (20:80 v/v)[4][5]

  • Diluent: Acetonitrile and methanol (1:1 v/v)[4][5]

  • Flow Rate: 0.8 mL/min[4][5]

  • Injection Volume: 10 µL[4][5]

  • Column Temperature: 55°C[4][5]

  • Detection Wavelength: 240 nm[4][5]

  • Gradient Program:

Time (min)% Mobile Phase B
020
1050
2080
2520
3020

Visualizations

Degradation_Pathway Trametinib Trametinib This compound This compound (Desacetyl Trametinib) Trametinib->this compound Deacetylation Degradation_Conditions Acidic or Basic Conditions (Hydrolysis) Degradation_Conditions->Trametinib

Caption: Formation of this compound from Trametinib via hydrolysis.

Caption: Recommended workflow for handling this compound.

References

Technical Support Center: Overcoming Resistance to GSK1790627 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for GSK1790627. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding resistance to this compound in cancer cells. As this compound is the N-deacetylated metabolite of the MEK inhibitor Trametinib, this guide focuses on the well-documented mechanisms of resistance to Trametinib and MEK inhibitors in general.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the active metabolite of Trametinib, a highly selective, allosteric inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase). MEK1 and MEK2 are key components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently hyperactivated in various cancers, driving cell proliferation, survival, and differentiation. By inhibiting MEK, this compound blocks the phosphorylation and activation of ERK1/2, leading to the suppression of downstream signaling and inhibition of tumor cell growth.

Q2: My cancer cell line is showing reduced sensitivity to this compound/Trametinib. What are the common mechanisms of resistance?

Resistance to MEK inhibitors like Trametinib can be categorized into two main types:

  • Innate (Primary) Resistance: Cancer cells are intrinsically resistant to the drug without prior exposure.

  • Acquired (Secondary) Resistance: Cancer cells initially respond to the drug but eventually develop resistance after prolonged treatment.

The most common mechanisms of resistance involve the reactivation of the MAPK pathway or the activation of alternative "bypass" signaling pathways. These can include:

  • Reactivation of the MAPK Pathway:

    • Mutations in upstream components like NRAS or KRAS.

    • Amplification of the BRAF gene.[1]

    • Mutations in MEK1 or MEK2 that prevent drug binding or confer constitutive activity.[2][3]

    • Alternative splicing of BRAF.[1]

  • Activation of Bypass Signaling Pathways:

    • Activation of the PI3K/AKT/mTOR pathway, often through loss of the tumor suppressor PTEN or activating mutations in PIK3CA.[4][5]

    • Upregulation of receptor tyrosine kinases (RTKs) such as EGFR, HER3, c-MET, and AXL, which can activate both the MAPK and PI3K/AKT pathways.[6][7][8]

Q3: How can I determine the mechanism of resistance in my cell line?

To investigate the specific mechanism of resistance in your experimental model, a multi-faceted approach is recommended:

  • Genomic Analysis: Perform DNA sequencing (e.g., whole-exome sequencing or targeted panel sequencing) to identify mutations in key genes of the MAPK and PI3K pathways (BRAF, NRAS, KRAS, MEK1/2, PIK3CA, PTEN).

  • Transcriptomic Analysis: Use RNA sequencing (RNA-seq) to identify changes in gene expression, such as the upregulation of RTKs or alternative splicing of BRAF.

  • Proteomic and Phospho-proteomic Analysis: Employ techniques like Western blotting or mass spectrometry-based proteomics to assess the phosphorylation status of key signaling proteins (e.g., p-ERK, p-AKT, p-S6) and the expression levels of RTKs.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Complete lack of response to this compound/Trametinib in a new cell line (Innate Resistance). The cell line may harbor pre-existing mutations that confer resistance (e.g., KRAS mutation with concurrent PIK3CA mutation).- Sequence key genes in the MAPK and PI3K pathways. - Test for sensitivity to inhibitors of alternative pathways (e.g., PI3K inhibitors). - Consider using a combination of a MEK inhibitor and a PI3K or RTK inhibitor.
Initial sensitivity to this compound/Trametinib followed by a gradual loss of efficacy (Acquired Resistance). Development of secondary mutations, gene amplifications, or activation of bypass pathways.- Generate and characterize the resistant cell line (see Experimental Protocols). - Analyze the resistant cells for molecular alterations (genomic, transcriptomic, proteomic). - Evaluate the efficacy of combination therapies targeting the identified resistance mechanism.
Rebound in ERK phosphorylation after a short period of inhibition. Feedback reactivation of the MAPK pathway. Inhibition of MEK can lead to a loss of negative feedback loops, resulting in increased upstream signaling.- This is an expected adaptive response.[9] - Assess the duration of ERK inhibition required for a biological effect. - Consider combination with an upstream inhibitor (e.g., a BRAF inhibitor in BRAF-mutant lines) or a downstream inhibitor (e.g., an ERK inhibitor).
Variability in response between different experiments. - Inconsistent drug concentration or cell seeding density. - Mycoplasma contamination. - Cell line heterogeneity.- Ensure consistent experimental parameters. - Regularly test for mycoplasma. - Consider single-cell cloning to establish a homogenous population.

Quantitative Data Summary

Table 1: Reported IC50 Values for Trametinib in Sensitive and Resistant Cancer Cell Lines

Cell LineCancer TypeStatusTrametinib IC50 (nM)Reference
A375Melanoma (BRAF V600E)Sensitive~1-10[3]
A375-RMelanoma (BRAF V600E)Trametinib-Resistant>1000[9]
OVCAR5Ovarian Cancer (BRAF V600E)Sensitive~10-50[9]
OVCAR5-ROvarian Cancer (BRAF V600E)Trametinib-Resistant>1000[9]
HCT116Colorectal Cancer (KRAS G13D)Sensitive~1-10[5]
LoVoColorectal Cancer (KRAS G13D)Resistant>100[5]

Note: IC50 values can vary depending on the assay conditions and duration of treatment.

Experimental Protocols

Protocol 1: Generation of Acquired Resistance to this compound/Trametinib in Cancer Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to MEK inhibitors through continuous, dose-escalating exposure.[10]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound or Trametinib (dissolved in a suitable solvent, e.g., DMSO)

  • Cell culture flasks/plates

  • Cell counting equipment (e.g., hemocytometer or automated cell counter)

  • Cell viability assay reagents (e.g., CellTiter-Glo®, MTS, or crystal violet)

Procedure:

  • Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound/Trametinib in the parental cell line.

  • Initial Treatment: Culture the parental cells in the presence of the drug at a concentration equal to or slightly below the IC50.

  • Dose Escalation: Once the cells have adapted and are proliferating at a steady rate, increase the drug concentration by approximately 1.5 to 2-fold.

  • Monitoring and Maintenance: Continuously monitor the cells for growth. Maintain the cells at each drug concentration until a stable, proliferating population emerges. This may take several weeks to months.

  • Repeat Dose Escalation: Repeat step 3, gradually increasing the drug concentration. The final desired concentration should be significantly higher than the initial IC50 (e.g., 10- to 100-fold).

  • Characterization of Resistant Cells: Once a resistant population is established, confirm the degree of resistance by performing a cell viability assay and comparing the IC50 to the parental cell line.

  • Cryopreservation: Cryopreserve aliquots of the resistant cell line at various passages.

  • Maintenance of Resistant Phenotype: Culture the resistant cells in the continuous presence of the high concentration of the drug to maintain the resistant phenotype.

Protocol 2: Western Blot Analysis of MAPK and PI3K Pathway Activation

This protocol is for assessing the phosphorylation status of key proteins in the MAPK and PI3K signaling pathways.

Materials:

  • Parental and resistant cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT, anti-p-S6, anti-S6, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Sample Preparation: Prepare samples for loading by mixing equal amounts of protein with Laemmli sample buffer and boiling for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane and run the SDS-PAGE gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the total protein and loading control to compare the levels of phosphorylated proteins between sensitive and resistant cells.

Visualizations

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK ERK_n ERK1/2 ERK->ERK_n Proliferation Cell Proliferation, Survival, Differentiation This compound This compound (Trametinib metabolite) This compound->MEK ERK_n->Proliferation

Caption: The MAPK signaling pathway and the inhibitory action of this compound.

Resistance_Mechanisms cluster_resistance Mechanisms of Resistance to this compound cluster_mapk MAPK Pathway Reactivation cluster_bypass Bypass Pathway Activation cluster_outcome Outcome NRAS_mut NRAS/KRAS Mutation Resistance Resistance to This compound NRAS_mut->Resistance BRAF_amp BRAF Amplification BRAF_amp->Resistance MEK_mut MEK1/2 Mutation MEK_mut->Resistance PI3K_AKT PI3K/AKT Pathway Activation PI3K_AKT->Resistance RTK_up RTK Upregulation RTK_up->Resistance

Caption: Overview of key resistance mechanisms to this compound.

Experimental_Workflow start Parental Cell Line treatment Continuous Treatment with this compound (Dose Escalation) start->treatment resistant Resistant Cell Line treatment->resistant characterization Molecular Characterization (Genomics, Proteomics) resistant->characterization combination Test Combination Therapies characterization->combination

Caption: Workflow for generating and characterizing resistant cell lines.

References

Navigating Unexpected Outcomes in GSK-3 Inhibition Studies with SB-216763

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Resource for Researchers

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the GSK-3 inhibitor, SB-216763. The information provided is intended to help interpret unexpected results and refine experimental approaches.

Introduction

SB-216763 is a potent and selective, ATP-competitive inhibitor of both Glycogen Synthase Kinase-3 alpha (GSK-3α) and beta (GSK-3β).[1][2][3] It is widely used in preclinical research to investigate the roles of GSK-3 in various cellular processes. While the primary mechanism of action is well-established, researchers may encounter results that are complex or deviate from initial expectations. This guide addresses some of these potential scenarios.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for SB-216763?

A1: SB-216763 is a potent and selective, ATP-competitive inhibitor of glycogen synthase kinase-3 (GSK-3).[3] It has been shown to be equally effective at inhibiting both GSK-3α and GSK-3β isoforms with an IC50 of approximately 34.3 nM.[1] By inhibiting GSK-3, SB-216763 is expected to prevent the phosphorylation of its downstream substrates, leading to the activation of signaling pathways like the Wnt/β-catenin pathway.[2]

Q2: I'm not seeing the expected increase in β-catenin levels after treating my cells with SB-216763. What could be the reason?

A2: While SB-216763 is a potent GSK-3 inhibitor and should lead to the stabilization and accumulation of β-catenin, several factors could contribute to a lack of observable effect.[2] These include cell type-specific differences in β-catenin regulation, the experimental conditions, or the specific downstream readout being measured. It is also important to consider that while β-catenin activation is a key consequence of GSK-3 inhibition, it may not be the sole determinant of the observed phenotype in all cellular contexts.[4]

Q3: Can SB-216763 have off-target effects?

A3: SB-216763 is known to be highly selective for GSK-3 over a range of other kinases.[2][3] However, like most small molecule inhibitors, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. One study noted that SB-216763 can inhibit HIPK2, which could work synergistically with GSK-3 inhibition.[4] To mitigate concerns about off-target effects, it is recommended to use the lowest effective concentration and to confirm key findings using a structurally distinct GSK-3 inhibitor or a genetic approach like siRNA-mediated knockdown of GSK-3.[5]

Q4: I observed that SB-216763 alone does not induce apoptosis in my cancer cell line, which was unexpected. Is this a known phenomenon?

A4: Yes, this has been observed in some cancer cell lines. For example, in cutaneous T-cell lymphoma (CTCL) cells, treatment with SB-216763 alone did not significantly affect the rate of apoptosis.[6] However, when combined with the protein kinase C inhibitor Enzastaurin, a significant increase in apoptosis was observed.[6] This suggests that in certain contexts, GSK-3 inhibition may need to be combined with the modulation of other signaling pathways to achieve a pro-apoptotic effect.

Q5: Are there reports of SB-216763 having different effects in different cell types?

A5: Yes, the cellular context is critical. For instance, the effect of SB-216763 on the expression and secretion of interleukin-8 (IL-8) has been shown to be cell-type dependent. While some studies in other cell types have found that GSK-3 inhibition induces IL-8 production, one study using THP-1 ASC GFP macrophage cells found no significant difference in IL-8 expression or secretion after treatment with SB-216763. This highlights the importance of empirical testing in your specific model system.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Action
No change in β-catenin levels Insufficient inhibitor concentration or treatment time.Optimize concentration (typically 5-25 µM) and duration (typically 3-24 hours) of SB-216763 treatment.[2]
Cell-type specific regulation of β-catenin.Investigate alternative downstream targets of GSK-3 in your cell line.
Unexpected phenotypic outcome Off-target effects of SB-216763.Use a structurally different GSK-3 inhibitor (e.g., CHIR-99021) or siRNA against GSK-3β to confirm the phenotype is due to on-target inhibition.[5]
Involvement of other signaling pathways.Consider that GSK-3 is a node in multiple signaling pathways. The net effect of its inhibition can be complex.
Discrepancy with published data Different experimental conditions (cell line, passage number, media supplements).Carefully compare your experimental protocol with the published study.
Different inhibitor lots or sources.Ensure the quality and purity of your SB-216763 compound.
Inhibitor appears inactive Improper storage or handling of the compound.SB-216763 is typically dissolved in DMSO and stored at -20°C or -80°C.[7] Ensure proper handling to maintain its activity.
Cell permeability issues in your specific cell type.While SB-216763 is cell-permeable, extreme cell types might present unique challenges.

Quantitative Data Summary

Parameter Value Reference
IC50 (GSK-3α/β) 34.3 nM[1]
Typical Working Concentration 5-25 µM[2]
Typical Treatment Duration 3-24 hours[2]

Experimental Protocols

Western Blot for β-catenin Accumulation
  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with SB-216763 (e.g., 10 µM) or vehicle (DMSO) for the desired time (e.g., 6 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against β-catenin overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Luciferase Reporter Assay for TCF/LEF Activity
  • Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase.

  • Treatment: After 24 hours, treat the cells with SB-216763 or vehicle.

  • Lysis and Measurement: After the desired treatment time (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Visualizing the Pathways

To better understand the cellular context of GSK-3 inhibition, the following diagrams illustrate the canonical Wnt/β-catenin signaling pathway and a general experimental workflow for investigating the effects of SB-216763.

Caption: Canonical Wnt/β-catenin signaling pathway with and without Wnt ligand, and the point of intervention by SB-216763.

Experimental_Workflow start Hypothesis: Inhibition of GSK-3 by SB-216763 will affect Process X treatment Cell Culture Treatment - Control (DMSO) - SB-216763 (e.g., 10 µM) start->treatment biochemical Biochemical Assays - Western Blot (β-catenin, p-GSK-3) - Luciferase Reporter (TCF/LEF) treatment->biochemical phenotypic Phenotypic Assays - Cell Viability (MTT) - Apoptosis (Caspase Assay) - Gene Expression (qPCR) treatment->phenotypic analysis Data Analysis and Interpretation biochemical->analysis phenotypic->analysis conclusion Conclusion analysis->conclusion troubleshoot Unexpected Result? Consult Troubleshooting Guide analysis->troubleshoot troubleshoot->treatment Refine Experiment

Caption: A general experimental workflow for studying the effects of SB-216763.

References

Best practices for long-term storage of GSK1790627

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific long-term storage data and handling instructions for GSK1790627 are not publicly available. The following best practices are based on general recommendations for the storage and handling of similar compounds, particularly Rho-kinase (ROCK) inhibitors. Researchers should always consult the manufacturer's product-specific information sheet for the most accurate guidance.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound for the long term?

For long-term stability, the solid form of this compound, like many other ROCK inhibitors, should be stored at -20°C.[1] When stored under these conditions and protected from light, the compound is expected to be stable for up to two to three years.[1][2] Always check the manufacturer's certificate of analysis for any lot-specific storage recommendations.

Q2: What is the recommended way to prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution in a suitable solvent, such as dimethyl sulfoxide (DMSO). For in vitro experiments, DMSO is a common choice.[2] To prepare the stock solution, carefully weigh the desired amount of the compound and dissolve it in the appropriate volume of solvent. Gentle vortexing or ultrasonication may be required to fully dissolve the compound.[2]

Q3: How should I store the stock solution of this compound?

Stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] These aliquots should be stored at -20°C or -80°C.[2][3] When stored at -20°C, a stock solution may be stable for up to one year if protected from light.[1] For storage at -80°C, the stability may extend to six months.[3]

Q4: Is this compound sensitive to light?

Yes, as a general precaution for many small molecule inhibitors, it is recommended to protect both the solid compound and its solutions from light to prevent potential degradation.[1]

Troubleshooting Guide

Q1: I am having trouble dissolving the this compound powder. What can I do?

If you are experiencing solubility issues, consider the following troubleshooting steps:

  • Ensure the correct solvent is being used. DMSO is a common solvent for many inhibitors.[2]

  • Gently warm the solution. Heating the solution to no higher than 50°C may aid in dissolution.

  • Use physical methods to assist dissolution. Gentle vortexing or sonication can help break up any clumps and facilitate dissolving.[2]

  • Check for solvent contamination. DMSO is hygroscopic and can absorb moisture, which may affect solubility.[2] Use fresh, anhydrous DMSO for preparing your stock solution.

Q2: My experiments are showing inconsistent results. Could my stored this compound have degraded?

Inconsistent results could be due to compound degradation. To assess the activity of your inhibitor, you can:

  • Perform a positive control experiment. Use a fresh vial of the inhibitor or a different known active compound to compare results.

  • Run a dose-response curve. A shift in the IC50 value could indicate a loss of potency.

  • Check for visible signs of degradation. Look for any change in color or the presence of precipitates in your stock solution. If precipitation is observed, try to redissolve it. If it persists, the solution may need to be discarded.[2]

Q3: I accidentally left my stock solution at room temperature for a few hours. Is it still usable?

While short-term exposure to room temperature may not significantly impact the compound, it is not ideal. The stability of the compound at room temperature is not typically characterized. For critical experiments, it is recommended to use a freshly thawed aliquot that has been properly stored to ensure maximal activity and reproducibility.

Data Summary

Form Storage Temperature Recommended Duration Key Considerations
Solid (Powder) -20°CUp to 3 years[2]Protect from light[1]
Stock Solution (in DMSO) -20°CUp to 1 year[1]Aliquot to avoid freeze-thaw cycles; Protect from light[2]
Stock Solution (in DMSO) -80°CUp to 6 months[3]Aliquot to avoid freeze-thaw cycles; Protect from light[2][3]

Experimental Protocols

Protocol: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure for a 10 mM Stock Solution:

  • Weigh the Compound: Carefully weigh out 1 mg of this compound powder.

  • Calculate Solvent Volume: Based on the molecular weight of this compound (hypothetically assume 500 g/mol for this example), calculate the volume of DMSO needed for a 10 mM stock solution.

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (L) = 0.001 g / (0.010 mol/L * 500 g/mol ) = 0.0002 L = 200 µL

  • Dissolve the Compound: Add 200 µL of anhydrous DMSO to the vial containing the this compound powder.

  • Ensure Complete Dissolution: Gently vortex or sonicate the solution until the powder is completely dissolved. Visually inspect for any remaining solid particles.

  • Aliquot for Storage: Dispense the stock solution into single-use aliquots (e.g., 10 µL) in sterile microcentrifuge tubes.

  • Store Properly: Store the aliquots at -20°C or -80°C, protected from light.

Procedure for a 10 µM Working Solution:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution.

  • Dilute to Working Concentration: Prepare the working solution by diluting the stock solution in your cell culture medium or experimental buffer. For a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.

    • Example: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Mix Thoroughly: Gently mix the working solution by pipetting up and down.

  • Use Immediately: Use the freshly prepared working solution for your experiment. Do not store diluted working solutions for long periods.

Visualizations

G Troubleshooting Workflow for Inconsistent Results start Inconsistent Experimental Results Observed check_compound Is the this compound solution clear and free of precipitates? start->check_compound check_storage Was the compound stored correctly (-20°C or -80°C, protected from light)? check_compound->check_storage Yes degraded Compound may be degraded. Use a new vial. check_compound->degraded No positive_control Run a positive control with a fresh batch of inhibitor. check_storage->positive_control Yes check_storage->degraded No dose_response Perform a dose-response experiment. positive_control->dose_response compare_results Compare results to expected outcome. dose_response->compare_results compare_results->degraded Results Deviate not_degraded Compound is likely active. Troubleshoot other experimental variables. compare_results->not_degraded Results as Expected

Caption: Troubleshooting workflow for inconsistent experimental results.

G Hypothetical ROCK Signaling Pathway ligand Ligand receptor Receptor ligand->receptor rhoa RhoA receptor->rhoa rock ROCK rhoa->rock downstream Downstream Effectors (e.g., LIMK, MLC) rock->downstream This compound This compound This compound->rock cytoskeleton Cytoskeletal Reorganization downstream->cytoskeleton

Caption: Simplified hypothetical ROCK signaling pathway.

G Recommended Storage and Handling Workflow receive Receive Solid Compound store_solid Store at -20°C Protect from Light receive->store_solid prepare_stock Prepare Stock Solution in Anhydrous DMSO store_solid->prepare_stock aliquot Aliquot into Single-Use Volumes prepare_stock->aliquot store_stock Store Aliquots at -20°C or -80°C Protect from Light aliquot->store_stock prepare_working Prepare Fresh Working Solution for Each Experiment store_stock->prepare_working use_experiment Use Immediately in Experiment prepare_working->use_experiment

Caption: Workflow for proper storage and handling of this compound.

References

Validation & Comparative

A Comparative Analysis of Efficacy: GSK1790627 and Trametinib

Author: BenchChem Technical Support Team. Date: November 2025

An important note on the availability of data: Extensive searches for publicly available information on GSK1790627 have yielded no results. This compound may be an internal GlaxoSmithKline (GSK) designation that has not been disclosed in scientific literature or public databases. Consequently, a direct comparison of its efficacy with Trametinib, supported by experimental data, is not feasible at this time.

This guide will therefore provide a comprehensive overview of Trametinib, a well-documented and approved therapeutic agent, adhering to the original request's structure for data presentation, experimental protocols, and visualizations. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the MAPK pathway and its inhibitors.

Trametinib: A Profile

Trametinib, marketed under the brand name Mekinist, is a highly selective and potent allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[1][2][3] These kinases are central components of the RAS-RAF-MEK-ERK signaling pathway, often referred to as the MAPK/ERK pathway.[4][5] Dysregulation of this pathway is a common driver of cellular proliferation, differentiation, and survival in various cancers.[1][4]

Mechanism of Action

Trametinib functions by binding to a unique allosteric site on the MEK1 and MEK2 enzymes, distinct from the ATP-binding site. This binding prevents the phosphorylation and activation of MEK, which in turn blocks the downstream phosphorylation and activation of extracellular signal-regulated kinase 1 (ERK1) and ERK2.[4] The inhibition of ERK signaling ultimately leads to a G1 phase cell cycle arrest and apoptosis in cancer cells with activating mutations in upstream components of the pathway, most notably BRAF.[1]

The following diagram illustrates the position of Trametinib within the MAPK/ERK signaling cascade.

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Trametinib Trametinib Trametinib->MEK Proliferation Proliferation, Survival, Differentiation Transcription->Proliferation Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Select Cancer Cell Lines (e.g., BRAF mutant) ProliferationAssay Cell Proliferation Assay (e.g., MTS) CellLines->ProliferationAssay WesternBlot Western Blot (p-ERK, Total ERK) CellLines->WesternBlot IC50 Determine IC50 ProliferationAssay->IC50 TargetModulation Confirm Target Modulation WesternBlot->TargetModulation Xenograft Establish Tumor Xenografts in Immunocompromised Mice IC50->Xenograft TargetModulation->Xenograft Treatment Treat with Trametinib or Vehicle Control Xenograft->Treatment TumorGrowth Measure Tumor Volume Treatment->TumorGrowth PKPD Pharmacokinetic/ Pharmacodynamic Analysis Treatment->PKPD Efficacy Evaluate Antitumor Efficacy TumorGrowth->Efficacy PKPD->Efficacy

References

Validating the Inhibitory Effect of Trametinib (GSK1120212) on MEK1/MEK2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Trametinib (GSK1120212), a potent and selective inhibitor of MEK1 and MEK2, with other prominent MEK inhibitors. It is intended for researchers, scientists, and drug development professionals to objectively assess the performance of Trametinib and understand the methodologies for validating its target engagement.

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1][2] Aberrant activation of this pathway is implicated in a significant portion of human cancers, making it a key target for therapeutic intervention.[3][4] MEK1 and MEK2 are dual-specificity kinases that are central components of this pathway, acting as the sole activators of ERK1 and ERK2.[1][5] Therefore, inhibiting MEK1/2 is a rational strategy for cancer treatment.[6][]

Trametinib is an allosteric, non-ATP-competitive inhibitor of MEK1 and MEK2.[8][9] Its high specificity and potency have led to its FDA approval for the treatment of various cancers, particularly those with BRAF mutations.[6][] This guide will delve into the experimental data supporting its efficacy and compare it with other well-established MEK inhibitors such as Cobimetinib, Selumetinib, and Binimetinib.

Comparative Performance of MEK Inhibitors

The inhibitory activity of MEK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their half-maximal effective concentration (EC50) in cell-based assays. The following table summarizes the reported potency of Trametinib and other selected MEK inhibitors.

InhibitorTarget(s)Biochemical IC50 (nM)Cellular Activity (Cell Line)Reference
Trametinib (GSK1120212) MEK1/MEK2MEK1: 0.92, MEK2: 1.8p-ERK Inhibition (HT-29): ~5-20 nM[10][11]
Cobimetinib (GDC-0973) MEK14.2Proliferation (A375): 7 nM[11][12]
Selumetinib (AZD6244) MEK114p-ERK Inhibition: 10 nM[11]
Binimetinib (MEK162) MEK1/MEK212p-ERK Inhibition: 11 nM[11][12]
Mirdametinib (PD0325901) MEK1/MEK20.33Proliferation (C26): 0.33 nM[11][12]
U0126 MEK1/MEK2MEK1: 72, MEK2: 58-[12]

Note: IC50 and EC50 values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols for Validation

Validating the inhibitory effect of a MEK inhibitor involves a multi-faceted approach, including biochemical assays to determine direct enzyme inhibition and cell-based assays to assess downstream pathway modulation and cellular effects.

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified MEK1/2.

  • Principle: Recombinant active MEK1 or MEK2 is incubated with its substrate (e.g., inactive ERK2) and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated ERK2 is then quantified to determine the extent of MEK inhibition.

  • Protocol Outline:

    • Prepare a reaction mixture containing recombinant MEK1 or MEK2, inactive ERK2, and ATP in a suitable buffer.

    • Add the MEK inhibitor at a range of concentrations.

    • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction and quantify the amount of phosphorylated ERK2 using methods such as ELISA, Western blot, or radioactivity-based assays.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

This is a fundamental cell-based assay to confirm that the inhibitor is engaging its target within a cellular context and inhibiting the downstream signaling pathway.[3]

  • Principle: Cells are treated with the MEK inhibitor, and the level of phosphorylated ERK (p-ERK) is measured relative to the total ERK protein. A reduction in the p-ERK/total ERK ratio indicates successful MEK inhibition.[13]

  • Protocol Outline:

    • Plate cancer cells with a constitutively active MAPK pathway (e.g., BRAF or RAS mutant cell lines like A375 or HT-29) and allow them to adhere.[10]

    • Treat the cells with the MEK inhibitor at various concentrations for a defined period (e.g., 2 hours).

    • Lyse the cells to extract total protein.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for p-ERK and total ERK.

    • Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the ratio of p-ERK to total ERK at each inhibitor concentration.

This assay assesses the functional consequence of MEK inhibition on cancer cell growth and survival.

  • Principle: Cancer cell lines are treated with the MEK inhibitor, and the number of viable cells is measured over time. A decrease in cell proliferation or viability indicates the anti-cancer efficacy of the inhibitor.

  • Protocol Outline:

    • Seed cancer cells in 96-well plates.

    • Treat the cells with a range of concentrations of the MEK inhibitor.

    • Incubate for a period of 2 to 5 days.

    • Measure cell viability using assays such as MTT, MTS, or CellTiter-Glo.

    • Plot the percentage of viable cells against the inhibitor concentration to determine the EC50 or GI50 (concentration for 50% growth inhibition) value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the MAPK/ERK signaling pathway and a typical experimental workflow for validating a MEK inhibitor.

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor Trametinib Inhibitor->MEK

MAPK/ERK Signaling Pathway and Point of Inhibition.

Experimental_Workflow start Start: Hypothesis Inhibitor X blocks MEK1/2 biochem Biochemical Assay (Cell-Free) start->biochem cell_culture Cell Culture (e.g., A375, HT-29) start->cell_culture ic50 Determine IC50 biochem->ic50 conclusion Conclusion: Inhibitor X is a potent and cell-active MEK inhibitor ic50->conclusion treatment Treat cells with Inhibitor X cell_culture->treatment western Western Blot (p-ERK/Total ERK) treatment->western proliferation Proliferation Assay (MTT/MTS) treatment->proliferation p_erk_ratio Analyze p-ERK/ERK ratio western->p_erk_ratio p_erk_ratio->conclusion ec50 Determine EC50/GI50 proliferation->ec50 ec50->conclusion

Workflow for Validating a MEK Inhibitor.

References

A Comparative Guide to MEK Inhibitors: Mirdametinib vs. Selumetinib and the Role of Trametinib's Metabolite, GSK1790627

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The targeting of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the MEK1 and MEK2 kinases, has been a focal point in the development of targeted cancer therapies. This guide provides a comparative analysis of two prominent MEK inhibitors, Mirdametinib and Selumetinib. Additionally, it clarifies the identity of GSK1790627 as an active metabolite of Trametinib, another well-established MEK inhibitor, and incorporates relevant data for a comprehensive understanding.

Mechanism of Action: Targeting the MAPK/ERK Pathway

Mirdametinib, Selumetinib, and Trametinib are all potent and highly selective allosteric inhibitors of MEK1 and MEK2.[1][2] These enzymes are critical components of the RAS/RAF/MEK/ERK signaling cascade.[3] By binding to a site distinct from the ATP-binding pocket, these inhibitors lock MEK1/2 in an inactive state, preventing the phosphorylation and subsequent activation of ERK1/2.[4] The inhibition of ERK1/2 phosphorylation blocks downstream signaling, leading to reduced cell proliferation and the induction of apoptosis in cancer cells with mutations in the MAPK pathway, such as BRAF or RAS mutations.[1][2]

This compound is the N-deacetylated metabolite of Trametinib and is also an active MEK inhibitor.[5] Its mechanism of action is therefore consistent with that of its parent compound, Trametinib.

Below is a diagram illustrating the MAPK/ERK signaling pathway and the point of intervention for these MEK inhibitors.

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors MEK Inhibitors Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK GRB2 GRB2/SOS RTK->GRB2 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Mirdametinib Mirdametinib Mirdametinib->MEK Selumetinib Selumetinib Selumetinib->MEK Trametinib Trametinib (this compound) Trametinib->MEK

Caption: The MAPK/ERK signaling pathway and the inhibitory action of MEK inhibitors.

Preclinical and In Vitro Activity

The following table summarizes key preclinical data for Mirdametinib, Selumetinib, and Trametinib.

ParameterMirdametinib (PD-0325901)Selumetinib (AZD6244)Trametinib (GSK1120212)
Target MEK1/2MEK1/2MEK1/2
IC50 (MEK1) Not specified in provided results14.1 ± 0.79 nM[2]0.7 nM[6]
IC50 (MEK2) Not specified in provided resultsNot specified in provided resultsNot specified in provided results
Cellular Potency Potent inhibition of ERK phosphorylation[1]More potent in BRAF and RAS mutated cell lines (IC50 <1 μM)[2]Sub-nanomolar activity against purified MEK1 and MEK2[6]
In Vivo Activity Significant tumor growth inhibition in BRAF and RAS mutated tumor models[1]Dose-dependent tumor growth inhibition (10-100 mg/kg)[2]Inhibition of tumor growth in xenograft models (0.3-1 mg/kg)[6]

Clinical Efficacy and Safety

Both Mirdametinib and Selumetinib have been extensively studied in the context of neurofibromatosis type 1 (NF1), a genetic disorder characterized by the growth of tumors along nerves.

An indirect treatment comparison of the ReNeu (Mirdametinib) and SPRINT (Selumetinib) trials in pediatric patients with NF1-associated plexiform neurofibromas (NF1-PN) revealed the following:

Efficacy OutcomeMirdametinib (ReNeu trial)Selumetinib (SPRINT trial)
Mean Best Percent Reduction in Target PN Volume -36.0% (MAIC), -36.2% (STC)-22.8%
Confirmed Overall Response Rate (ORR) 51.3% (MAIC), 55.5% (STC) - Not significantly different44%

MAIC: Matching-Adjusted Indirect Comparison; STC: Simulated Treatment Comparison; PN: Plexiform Neurofibroma

The indirect comparison suggested that Mirdametinib demonstrated a significantly greater mean best percent reduction in target PN volume compared to Selumetinib.

In terms of safety, the same indirect comparison found that the rates of several all-grade treatment-related adverse events (TRAEs) were significantly lower with Mirdametinib compared to Selumetinib, including dermatitis acneiform, diarrhea, nausea, vomiting, and fatigue. The rate of dose reductions due to TRAEs was also significantly lower with Mirdametinib. However, it is important to note that all MEK inhibitors share a similar adverse effect profile.[7]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative workflows for key assays used in the evaluation of MEK inhibitors.

In Vitro MEK1/2 Inhibition Assay

This workflow outlines a general procedure for assessing the in vitro inhibitory activity of a compound against MEK1/2.

in_vitro_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Recombinant MEK1/2 Recombinant MEK1/2 Incubate MEK1/2 with Test Compound Incubate MEK1/2 with Test Compound Recombinant MEK1/2->Incubate MEK1/2 with Test Compound Test Compound (e.g., Mirdametinib) Test Compound (e.g., Mirdametinib) Test Compound (e.g., Mirdametinib)->Incubate MEK1/2 with Test Compound Kinase Buffer Kinase Buffer Kinase Buffer->Incubate MEK1/2 with Test Compound ATP ATP Initiate reaction with ATP and Substrate Initiate reaction with ATP and Substrate ATP->Initiate reaction with ATP and Substrate Substrate (e.g., inactive ERK2) Substrate (e.g., inactive ERK2) Substrate (e.g., inactive ERK2)->Initiate reaction with ATP and Substrate Incubate MEK1/2 with Test Compound->Initiate reaction with ATP and Substrate Incubate at 30°C Incubate at 30°C Initiate reaction with ATP and Substrate->Incubate at 30°C Stop Reaction Stop Reaction Incubate at 30°C->Stop Reaction Detect Phosphorylated Substrate (p-ERK2) Detect Phosphorylated Substrate (p-ERK2) Stop Reaction->Detect Phosphorylated Substrate (p-ERK2) Quantify Signal (e.g., Luminescence, Fluorescence) Quantify Signal (e.g., Luminescence, Fluorescence) Detect Phosphorylated Substrate (p-ERK2)->Quantify Signal (e.g., Luminescence, Fluorescence) Calculate % Inhibition Calculate % Inhibition Quantify Signal (e.g., Luminescence, Fluorescence)->Calculate % Inhibition Determine IC50 Value Determine IC50 Value Calculate % Inhibition->Determine IC50 Value

Caption: Workflow for an in vitro MEK1/2 kinase inhibition assay.

Cellular Assay for ERK Phosphorylation

This diagram illustrates a common method to assess the ability of a MEK inhibitor to block ERK phosphorylation in a cellular context.

cellular_assay_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_stimulation Stimulation (Optional) cluster_lysis Cell Lysis & Protein Quantification cluster_western_blot Western Blot Analysis Plate Cancer Cells (e.g., BRAF or RAS mutant) Plate Cancer Cells (e.g., BRAF or RAS mutant) Incubate overnight Incubate overnight Plate Cancer Cells (e.g., BRAF or RAS mutant)->Incubate overnight Treat with MEK Inhibitor (serial dilutions) Treat with MEK Inhibitor (serial dilutions) Incubate overnight->Treat with MEK Inhibitor (serial dilutions) Incubate for a defined period Incubate for a defined period Treat with MEK Inhibitor (serial dilutions)->Incubate for a defined period Stimulate with Growth Factor (e.g., EGF) Stimulate with Growth Factor (e.g., EGF) Incubate for a defined period->Stimulate with Growth Factor (e.g., EGF) Lyse Cells Lyse Cells Stimulate with Growth Factor (e.g., EGF)->Lyse Cells Quantify Protein Concentration Quantify Protein Concentration Lyse Cells->Quantify Protein Concentration SDS-PAGE SDS-PAGE Quantify Protein Concentration->SDS-PAGE Transfer to Membrane Transfer to Membrane SDS-PAGE->Transfer to Membrane Probe with Antibodies (p-ERK, total ERK, loading control) Probe with Antibodies (p-ERK, total ERK, loading control) Transfer to Membrane->Probe with Antibodies (p-ERK, total ERK, loading control) Detect and Quantify Bands Detect and Quantify Bands Probe with Antibodies (p-ERK, total ERK, loading control)->Detect and Quantify Bands

Caption: Workflow for assessing cellular ERK phosphorylation via Western Blot.

Conclusion

Mirdametinib and Selumetinib are both effective MEK1/2 inhibitors with demonstrated clinical activity, particularly in the treatment of NF1-associated plexiform neurofibromas. Indirect comparative data suggests that Mirdametinib may offer a greater reduction in tumor volume and a more favorable safety profile in this patient population. This compound is an active metabolite of Trametinib, another potent MEK inhibitor, and its activity is integral to the therapeutic effect of its parent drug. The choice of a specific MEK inhibitor for research or clinical development will depend on a variety of factors, including the specific cancer type, the genetic context of the tumor, and the desired safety and efficacy profile. Further head-to-head clinical trials are needed to definitively establish the comparative efficacy and safety of these agents.

References

Lack of Reproducible Efficacy for GSK372475 in Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of two phase II clinical trials for the triple reuptake inhibitor GSK372475 reveals consistent findings of non-superiority to placebo and a challenging tolerability profile in the treatment of major depressive disorder (MDD). This guide provides a detailed comparison of the available data, experimental protocols, and signaling pathways related to the clinical investigation of GSK372475.

Please Note: The initial request concerned "GSK1790627". Following an extensive search, no publicly available information was found for a compound with this designation. It is presumed to be a non-public internal code, a discontinued compound without published data, or a typographical error. Consequently, this guide focuses on GSK372475 , a GSK compound with published, directly comparable clinical trial data that allows for an analysis of the reproducibility of its clinical findings.

Executive Summary

GSK372475 is a triple reuptake inhibitor that acts by blocking the serotonin, norepinephrine, and dopamine transporters with roughly equal potency.[1][2] This mechanism was hypothesized to offer broader and more robust antidepressant effects compared to selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).[2][3] However, two independent, randomized, double-blind, placebo- and active-controlled phase II studies (NCT00420641 and NCT00448058) in patients with MDD consistently demonstrated that GSK372475 was not more effective than placebo.[1][2] In contrast, the active comparators in these trials, venlafaxine XR and paroxetine, both showed statistically significant antidepressant activity, validating the sensitivity of the trial designs.[1][2] Furthermore, GSK372475 was associated with a higher frequency of adverse events and lower study completion rates compared to both placebo and the active controls.[1][2]

Comparative Efficacy Data

The primary and secondary efficacy endpoints in both clinical trials failed to show a significant difference between GSK372475 and placebo. The active control arms, however, demonstrated the expected efficacy, indicating that the trials were capable of detecting an antidepressant signal.

Efficacy EndpointStudy 1 (NCT00420641) vs. ParoxetineStudy 2 (NCT00448058) vs. Venlafaxine XRReproducibility of Findings
Primary Endpoint
MADRS Total Score Change from BaselineNo significant difference from placeboNo significant difference from placeboHigh: Both studies consistently showed a lack of efficacy on the primary endpoint.
Secondary Endpoints
6-item Bech Melancholia ScaleNo significant difference from placeboNo significant difference from placeboHigh: Consistent lack of effect on this key secondary measure.
IDS-Clinician Rated (IDS-CR)No significant difference from placeboNo significant difference from placeboHigh: Reproducible failure to separate from placebo.
Active Comparator
Paroxetine vs. PlaceboStatistically significant improvementN/AN/A
Venlafaxine XR vs. PlaceboN/AStatistically significant improvementN/A

Comparative Safety and Tolerability Data

The safety and tolerability findings for GSK372475 were also consistent across both studies, highlighting a challenging side-effect profile.

Safety/Tolerability MetricStudy 1 (NCT00420641)Study 2 (NCT00448058)Reproducibility of Findings
Most Common Adverse Events Dry mouth, headache, insomnia, nauseaDry mouth, headache, insomnia, nauseaHigh: The same common adverse events were reported in both trials.
Adverse Event Frequency More frequent sleep, anxiety-related, GI, and tachycardia events vs. placeboMore frequent sleep, anxiety-related, GI, and tachycardia events vs. placeboHigh: A consistent pattern of increased adverse events was observed.
Cardiovascular Effects Greater increases in mean heart rate and blood pressure vs. placebo and paroxetineGreater increases in mean heart rate and blood pressure vs. placebo and venlafaxine XRHigh: Reproducible cardiovascular side effects were noted.
Study Completion Rate 49%58%Consistent Trend: Both studies showed lower completion rates for GSK372475 compared to placebo (67% and 74%) and active controls (77% and 63%).

Signaling Pathway and Mechanism of Action

GSK372475 is designed to simultaneously block the reuptake of three key monoamine neurotransmitters implicated in the pathophysiology of depression: serotonin (5-HT), norepinephrine (NE), and dopamine (DA). By inhibiting their respective transporters (SERT, NET, and DAT) in the presynaptic neuron, GSK372475 increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

GSK372475_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Vesicles (5-HT, NE, DA) 5HT 5-HT Presynaptic_Vesicle->5HT Release NE NE Presynaptic_Vesicle->NE Release DA DA Presynaptic_Vesicle->DA Release SERT SERT NET NET DAT DAT 5HT->SERT Reuptake Postsynaptic_Receptors Postsynaptic Receptors 5HT->Postsynaptic_Receptors Binds NE->NET Reuptake NE->Postsynaptic_Receptors Binds DA->DAT Reuptake DA->Postsynaptic_Receptors Binds Neuronal_Response Antidepressant Effect (Hypothesized) Postsynaptic_Receptors->Neuronal_Response Signal Transduction GSK372475 GSK372475 GSK372475->SERT Inhibits GSK372475->NET Inhibits GSK372475->DAT Inhibits

Caption: Mechanism of action for the triple reuptake inhibitor GSK372475.

Experimental Protocols

The two pivotal studies (NCT00420641 and NCT00448058) employed a similar multicenter, randomized, double-blind, placebo- and active-controlled, parallel-group design.[1][4][5]

Study Population:

  • Inclusion Criteria: Outpatients aged 18-64 years with a diagnosis of a major depressive episode associated with Major Depressive Disorder (MDD) according to DSM-IV-TR criteria. The current episode had to be at least 12 weeks in duration but less than 2 years.[4]

  • Exclusion Criteria: Current diagnosis of panic disorder, bipolar disorder, schizophrenia, or other psychotic disorders. Patients who had failed to respond to two or more different antidepressant treatments for the current episode were also excluded.[4][6]

Treatment Arms: Patients were randomized in a 1:1:1 ratio to one of three arms:

  • GSK372475: Flexible dose of 1.5 mg/day to 2.0 mg/day.

  • Active Comparator:

    • Study 1 (NCT00420641): Paroxetine (20-30 mg/day).

    • Study 2 (NCT00448058): Venlafaxine XR (150-225 mg/day).[1]

  • Placebo.

Duration: Both studies were 10 weeks in duration.[1]

Primary Efficacy Endpoint:

  • The primary outcome measure was the change from baseline to Week 10 in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[1]

Secondary Efficacy Endpoints:

  • Inventory of Depressive Symptomatology-Clinician Rated (IDS-CR).[5]

  • 6-item Bech subscale of the Hamilton Depression Rating Scale (HAMD-17).[1]

  • Clinical Global Impressions-Severity (CGI-S) and -Improvement (CGI-I).[5]

Safety Assessments:

  • Monitoring of adverse events (AEs), vital signs (including heart rate and blood pressure), electrocardiograms (ECGs), and laboratory tests.

Clinical_Trial_Workflow Screening Screening & Washout Randomization Randomization (1:1:1) Screening->Randomization GSK372475 GSK372475 (1.5-2.0 mg/day) Randomization->GSK372475 Active_Control Active Control (Paroxetine or Venlafaxine XR) Randomization->Active_Control Placebo Placebo Randomization->Placebo Treatment_Phase 10-Week Double-Blind Treatment Endpoint Primary Endpoint Assessment (Week 10) Treatment_Phase->Endpoint

Caption: Generalized workflow for the GSK372475 Phase II clinical trials.

Alternatives and Future Directions

The failure of GSK372475 to demonstrate efficacy, despite its plausible mechanism of action, underscores the complexities of developing new treatments for MDD. While the monoamine hypothesis has been central to antidepressant development, the lack of success with newer agents like GSK372475 has encouraged research into alternative mechanisms.[3]

Current and emerging therapeutic strategies for MDD that go beyond simple monoamine reuptake inhibition include:

  • NMDA Receptor Modulators: Agents like esketamine have shown rapid antidepressant effects, particularly in treatment-resistant depression.[7]

  • Opioid System Modulators: Research is ongoing into the potential of kappa-opioid receptor antagonists.[8]

  • Neurotrophic and Glial Targets: Strategies aimed at enhancing neurogenesis and synaptic plasticity are being explored.

The consistent and reproducible findings from the two GSK372475 trials provide a valuable, albeit negative, dataset for the field. They highlight the translational gap between preclinical rationale and clinical efficacy and reinforce the need for novel biomarkers and more refined patient stratification in the development of future antidepressants.

References

Comparative Analysis of GSK1790627's Effect in Different Cancer Types: A Data Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Trametinib Metabolite

For researchers, scientists, and drug development professionals, understanding the nuances of novel therapeutic compounds is paramount. This guide provides a comparative analysis of GSK1790627, a metabolite of the well-established MEK inhibitor, Trametinib. While direct and extensive research on this compound is limited, this document synthesizes available information and draws logical inferences from the activity of its parent compound to provide a foundational understanding of its potential role in oncology.

Introduction to this compound

This compound is identified as the N-deacetylated metabolite of Trametinib.[1][2] Trametinib is a potent and selective allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2. By inhibiting these kinases, Trametinib blocks the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various human cancers, leading to decreased cell proliferation and survival. As a metabolite, this compound is a product of the body's metabolic processes acting on Trametinib. Understanding its activity is crucial for a complete picture of Trametinib's pharmacology and potential long-term effects.

Mechanism of Action: The MEK Inhibition Pathway

The primary mechanism of action of Trametinib, and by extension, its metabolites like this compound are presumed to be involved in, is the inhibition of the MEK1 and MEK2 enzymes. This inhibition is critical in cancers driven by mutations in the BRAF and RAS genes, which lead to constitutive activation of the MAPK pathway.

MEK_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors This compound This compound (Trametinib Metabolite) This compound->MEK Inhibition Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival, Differentiation

Caption: The MAPK signaling pathway and the inhibitory action of this compound.

Comparative Efficacy Data: A Necessary Extrapolation

Direct comparative studies detailing the efficacy of this compound across different cancer types are not publicly available at this time. Therefore, to provide a relevant comparative framework, we present data on its parent compound, Trametinib, which has undergone extensive clinical investigation. The following table summarizes the activity of Trametinib in various cancers, offering a potential, albeit indirect, indication of the cancer types where this compound might also exhibit activity.

Cancer TypeKey MutationsTrametinib Activity (as monotherapy or combination)
Metastatic Melanoma BRAF V600E/KHigh response rates, particularly in combination with BRAF inhibitors (e.g., Dabrafenib).
Non-Small Cell Lung Cancer (NSCLC) BRAF V600EApproved for use in combination with Dabrafenib for patients with this mutation.
Anaplastic Thyroid Cancer BRAF V600EApproved for use in combination with Dabrafenib for patients with this mutation.
Pancreatic Cancer KRASLimited efficacy as a monotherapy. Investigated in combination therapies.
Colorectal Cancer KRAS/BRAFModest activity as a monotherapy; often explored in combination regimens.

Experimental Protocols

As there are no specific published studies on the experimental evaluation of this compound, we provide a generalized experimental workflow that would be necessary to characterize its effects and compare them across different cancer cell lines.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation A Cancer Cell Line Panel (e.g., Melanoma, NSCLC, Pancreatic) B Dose-Response Assay (e.g., MTS/MTT) A->B C Western Blot for Phospho-ERK B->C Determine IC50 D Cell Cycle Analysis (Flow Cytometry) C->D Confirm MEK Inhibition E Apoptosis Assay (e.g., Annexin V) D->E Assess Cytostatic Effects F Xenograft/PDX Model Establishment E->F Evaluate Pro-apoptotic Activity G This compound Treatment vs. Vehicle Control F->G H Tumor Growth Inhibition Measurement G->H I Pharmacokinetic/ Pharmacodynamic Analysis H->I Determine in vivo efficacy

Caption: A proposed experimental workflow to evaluate this compound.

Conclusion and Future Directions

Currently, a direct comparative analysis of this compound's effects in different cancer types is hampered by a lack of specific research on this metabolite. The available information identifies it as the N-deacetylated metabolite of the MEK inhibitor Trametinib. While it is plausible that this compound retains some MEK inhibitory activity, dedicated studies are required to confirm this and to quantify its potency relative to the parent compound. Future research should focus on synthesizing and isolating this compound to perform the in vitro and in vivo studies outlined in the proposed experimental workflow. Such studies would be invaluable in elucidating its specific contribution to the overall clinical activity and safety profile of Trametinib and in determining if it holds any therapeutic potential as a standalone agent. For now, the clinical profile of Trametinib remains the best available, albeit indirect, guide to the potential spectrum of activity of its metabolites.

References

Head-to-Head Comparison of Trametinib and its Metabolites in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers and drug development professionals.

Trametinib, a potent and selective allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2, is a cornerstone of targeted therapy for BRAF-mutant melanoma and other solid tumors. The in vivo activity of trametinib is not solely dependent on the parent compound; its metabolites can also contribute to its pharmacological profile. This guide provides a head-to-head comparison of trametinib and its major metabolites, focusing on their biological activity, supported by experimental data.

Executive Summary

The primary route of trametinib metabolism is deacetylation, leading to the formation of the active metabolite GSK1790627 (also known as M5). Preclinical data indicates that this compound exhibits comparable potency to the parent drug, trametinib, in inhibiting the MAPK signaling pathway. Another metabolite, M7, formed through hydroxylation, has been shown to be significantly less active. While other metabolites have been identified, their biological activities have not been extensively characterized.

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro inhibitory activities of trametinib and its key metabolites, this compound (M5) and M7. The data reveals the equipotent nature of the deacetylated metabolite this compound to trametinib in both enzymatic and cellular assays.

CompoundTarget/AssayIC50 (nM)Fold Difference vs. TrametinibReference
Trametinib (GSK1120212) BRAF-catalyzed MEK1 Activation7.0 ± 0.1-[1]
Cellular ERK Phosphorylation0.92 ± 0.04-[1]
This compound (M5) BRAF-catalyzed MEK1 Activation9.0 ± 1.0~1.3[1]
Cellular ERK Phosphorylation0.94 ± 0.14~1.0[1]
M7 Activated MEK1-catalyzed ERK2 Phosphorylation~10-fold higher~10[1]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the MAPK/ERK signaling pathway, highlighting the point of inhibition for trametinib and its metabolites, and a typical experimental workflow for assessing their inhibitory activity.

MAPK_Pathway cluster_inhibition Inhibition RAS RAS BRAF BRAF RAS->BRAF Activates MEK1_2 MEK1/2 BRAF->MEK1_2 Phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates Transcription_Factors Transcription Factors ERK1_2->Transcription_Factors Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Trametinib Trametinib & This compound Trametinib->MEK1_2 Inhibits

MAPK/ERK Signaling Pathway Inhibition

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis cell_seeding Seed cancer cells (e.g., BRAF-mutant melanoma) treatment Treat with Trametinib or Metabolites cell_seeding->treatment enzymatic_assay Enzymatic Assay: BRAF-catalyzed MEK1 Phosphorylation treatment->enzymatic_assay cellular_assay Cellular Assay: ERK Phosphorylation (Western Blot / In-Cell Western) treatment->cellular_assay quantification Quantify Phosphorylation enzymatic_assay->quantification cellular_assay->quantification ic50 Determine IC50 values quantification->ic50

Inhibitor Activity Assessment Workflow

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standard and widely accepted protocols for assessing MEK inhibitor activity.

BRAF-Catalyzed MEK1 Phosphorylation Assay (Biochemical Assay)

This assay quantifies the ability of a compound to inhibit the phosphorylation of MEK1 by constitutively active BRAF kinase.

Materials:

  • Recombinant active BRAF (V600E mutant)

  • Recombinant inactive MEK1

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

  • Test compounds (Trametinib, this compound)

  • Phospho-MEK1 specific antibody

  • Detection system (e.g., HTRF, LanthaScreen™, or ELISA-based)

Procedure:

  • Compound Preparation: Prepare serial dilutions of trametinib and this compound in DMSO and then dilute in assay buffer.

  • Kinase Reaction:

    • In a microplate, add the assay buffer, inactive MEK1, and the test compound dilutions.

    • Initiate the kinase reaction by adding a mixture of active BRAF (V600E) and ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a solution containing EDTA.

    • Add the phospho-MEK1 specific antibody conjugated to a detection molecule (e.g., a fluorescent donor or acceptor).

    • Add the corresponding detection partner (e.g., a fluorescent acceptor or donor).

    • Incubate to allow for antibody binding.

  • Data Analysis:

    • Read the plate using a suitable plate reader (e.g., for fluorescence resonance energy transfer).

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular ERK Phosphorylation Assay (Cell-Based Assay)

This assay measures the inhibition of ERK phosphorylation in whole cells, providing a more physiologically relevant assessment of compound activity. A common method for this is Western Blotting.

Materials:

  • Cancer cell line with a constitutively active MAPK pathway (e.g., A375 melanoma cells with BRAF V600E mutation)

  • Cell culture medium and supplements

  • Test compounds (Trametinib, this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western Blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of trametinib or this compound for a specified time (e.g., 1-2 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer and incubate on ice.

    • Collect the cell lysates and determine the protein concentration.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with the primary antibody against p-ERK.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Normalization and Data Analysis:

    • Strip the membrane and re-probe with the antibody against t-ERK to normalize for protein loading.

    • Quantify the band intensities for p-ERK and t-ERK.

    • Calculate the ratio of p-ERK to t-ERK for each treatment condition.

    • Determine the IC50 value by plotting the percentage of inhibition of the p-ERK/t-ERK ratio against the compound concentration.

Conclusion

The primary metabolite of trametinib, this compound, resulting from deacetylation, demonstrates in vitro potency comparable to the parent drug in inhibiting the MAPK pathway. This suggests that this compound likely contributes to the overall clinical efficacy of trametinib. In contrast, the hydroxylated metabolite M7 is substantially less active. Further characterization of the full range of trametinib metabolites and their in vivo concentrations would provide a more complete understanding of their contribution to the therapeutic and toxicological profile of trametinib. This guide provides a foundational comparison for researchers engaged in the study of MEK inhibitors and the broader field of cancer pharmacology.

References

Validating the on-target activity of GSK1790627 using knockout models

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for information on GSK1790627 has been conducted to provide a comprehensive comparison guide on validating its on-target activity using knockout models. Despite employing various search queries, no specific details about the compound "this compound" could be found in the public domain.

The search results did not yield any information regarding the molecular target of this compound, the signaling pathways it may modulate, or any preclinical or clinical studies involving this compound. Consequently, it is not possible to generate the requested comparison guide, which would include quantitative data, experimental protocols, and visualizations of signaling pathways related to this compound.

The initial plan to gather data, identify alternative validation methods, and present this information in the requested format cannot be executed due to the lack of foundational information about the compound . Further investigation into proprietary databases or direct inquiry with the manufacturer may be necessary to obtain the required details about this compound.

Assessing the Synergistic Effects of GSK's Oncology Portfolio: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on GSK1790627: Initial searches for "this compound" did not yield any publicly available information. This designation may refer to an early-stage preclinical compound, an internal identifier, or a discontinued program. Consequently, this guide will focus on synergistic data available for key oncology assets within GSK's publicly disclosed pipeline.

This guide provides a comparative analysis of the synergistic effects of several GSK anticancer drugs in combination with other therapeutic agents. The information is intended for researchers, scientists, and drug development professionals, offering a summary of preclinical rationale and clinical trial data.

Dostarlimab (Jemperli): A PD-1 Inhibitor Powering Combinations

Dostarlimab is a humanized monoclonal antibody that targets the programmed cell death protein-1 (PD-1). By blocking the interaction of PD-1 with its ligands, PD-L1 and PD-L2, dostarlimab restores T-cell-mediated anti-tumor immunity. Preclinical studies have suggested that combining PD-1/PD-L1 inhibitors with chemotherapy or other targeted agents can have synergistic effects.[1]

Synergy with Chemotherapy (Carboplatin and Paclitaxel)

Preclinical rationale suggests that the immunogenic cell death induced by chemotherapy can enhance the efficacy of immune checkpoint inhibitors like dostarlimab.

Clinical Evidence: The RUBY Trial

The Phase III RUBY trial (NCT03981796) evaluated the efficacy and safety of dostarlimab in combination with carboplatin and paclitaxel in patients with primary advanced or recurrent endometrial cancer.[2][3]

Table 1: Key Efficacy Outcomes from the RUBY Trial (Part 1) [3]

EndpointDostarlimab + ChemotherapyPlacebo + ChemotherapyHazard Ratio (95% CI)P-value
Overall Population
Progression-Free Survival (PFS)Not ReportedNot Reported0.69 (0.54-0.89)0.0020
dMMR/MSI-H Population
Progression-Free Survival (PFS)30.3 months7.7 months0.29 (0.17-0.50)<0.0001
Overall Survival (OS) at 24 monthsNot ReportedNot Reported0.32 (0.17-0.63)0.0002

Experimental Protocol: RUBY Trial (Part 1) [2][3]

  • Study Design: A global, randomized, double-blind, placebo-controlled Phase III trial.[3]

  • Patient Population: Patients with primary advanced (Stage III or IV) or first recurrent endometrial cancer.[3]

  • Treatment Arms:

    • Arm 1: Dostarlimab (500 mg) plus carboplatin and paclitaxel every 3 weeks for 6 cycles, followed by dostarlimab (1000 mg) monotherapy every 6 weeks for up to 3 years.[3]

    • Arm 2: Placebo plus carboplatin and paclitaxel every 3 weeks for 6 cycles, followed by placebo every 6 weeks for up to 3 years.[3]

  • Primary Endpoints: Progression-free survival (PFS) and overall survival (OS).[3]

RUBY_Trial_Workflow cluster_screening Screening cluster_randomization Randomization (1:1) cluster_treatment Treatment Phase cluster_followup Follow-up Screening Patient Screening (Advanced/Recurrent Endometrial Cancer) Randomization Randomization Screening->Randomization ArmA Arm 1: Dostarlimab + Carboplatin/Paclitaxel (6 cycles, Q3W) -> Dostarlimab Monotherapy (Q6W) Randomization->ArmA ArmB Arm 2: Placebo + Carboplatin/Paclitaxel (6 cycles, Q3W) -> Placebo (Q6W) Randomization->ArmB FollowUp Follow-up for PFS and OS ArmA->FollowUp ArmB->FollowUp

Figure 1: RUBY Trial Experimental Workflow.
Synergy with PARP Inhibitor (Niraparib)

Preclinical studies have indicated a synergistic relationship between PARP inhibitors and immune checkpoint inhibitors.[4][5] PARP inhibition can lead to DNA damage and increase tumor mutational burden, potentially making tumors more immunogenic and responsive to PD-1 blockade.

Clinical Evidence: The OPAL and MOONSTONE Trials

The OPAL (NCT03574779) and MOONSTONE/GOG-3032 (NCT03955471) phase II trials investigated the combination of niraparib and dostarlimab in patients with advanced solid tumors.

Table 2: Efficacy of Niraparib and Dostarlimab Combination in Ovarian Cancer [6]

TrialPatient PopulationObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)
OPAL (Cohort A)Platinum-Resistant Ovarian Cancer17.1%73.2%7.9 months

Experimental Protocol: OPAL Trial (Cohort A) [7]

  • Study Design: A single-arm, open-label, phase II trial.

  • Patient Population: Patients with platinum-resistant ovarian cancer who had received 1-2 prior lines of therapy.

  • Treatment Regimen:

    • Niraparib: 200 mg or 300 mg orally once daily.

    • Dostarlimab: 500 mg intravenously every 3 weeks for 4 cycles, then 1000 mg every 6 weeks.

    • Bevacizumab: 15 mg/kg intravenously every 3 weeks.

  • Primary Endpoint: Objective response rate (ORR).

Belantamab Mafodotin (Blenrep): An Anti-BCMA ADC with Synergistic Potential

Belantamab mafodotin is an antibody-drug conjugate (ADC) that targets B-cell maturation antigen (BCMA), a protein highly expressed on multiple myeloma cells.[8] Upon binding to BCMA, the ADC is internalized, and the cytotoxic agent monomethyl auristatin F (MMAF) is released, leading to cancer cell death.[8] Preclinical studies have shown that belantamab mafodotin has synergistic anti-tumor activity when combined with standard-of-care agents in multiple myeloma.[2]

Synergy with Proteasome Inhibitor (Bortezomib) and Dexamethasone

Preclinical in vitro studies have demonstrated that combining belantamab mafodotin with bortezomib leads to synergistic activity in multiple myeloma cell lines.[2]

Clinical Evidence: The DREAMM-7 Trial

The Phase III DREAMM-7 trial (NCT04246047) compared the efficacy of belantamab mafodotin in combination with bortezomib and dexamethasone (BVd) versus daratumumab, bortezomib, and dexamethasone (DVd) in patients with relapsed/refractory multiple myeloma.[4]

Table 3: Key Efficacy Outcomes from the DREAMM-7 Trial [4]

EndpointBelantamab Mafodotin + Bortezomib + Dexamethasone (BVd)Daratumumab + Bortezomib + Dexamethasone (DVd)Hazard Ratio (95% CI)
Median Progression-Free Survival (PFS)36.6 months13.4 months0.41 (0.31-0.53)
Overall Survival (OS)Not ReachedNot Reached0.57 (0.40-0.80)

Experimental Protocol: DREAMM-7 Trial [4][9]

  • Study Design: A global, randomized, open-label, Phase III head-to-head trial.[6]

  • Patient Population: Patients with relapsed/refractory multiple myeloma who had received at least one prior line of therapy.[6]

  • Treatment Arms:

    • Arm A: Belantamab mafodotin (2.5 mg/kg IV Q3W) + Bortezomib (1.3 mg/m²) + Dexamethasone.[6]

    • Arm B: Daratumumab + Bortezomib + Dexamethasone.

  • Primary Endpoint: Progression-free survival (PFS).[4]

DREAMM7_Trial_Workflow cluster_screening Screening cluster_randomization Randomization (1:1) cluster_treatment Treatment Phase cluster_followup Follow-up Screening Patient Screening (Relapsed/Refractory Multiple Myeloma) Randomization Randomization Screening->Randomization ArmA Arm A: Belantamab Mafodotin + Bortezomib + Dexamethasone Randomization->ArmA ArmB Arm B: Daratumumab + Bortezomib + Dexamethasone Randomization->ArmB FollowUp Follow-up for PFS and OS ArmA->FollowUp ArmB->FollowUp

Figure 2: DREAMM-7 Trial Experimental Workflow.
Synergy with Immunomodulatory Agent (Pomalidomide) and Dexamethasone

Preclinical evidence also supports the synergistic combination of belantamab mafodotin with immunomodulatory drugs like pomalidomide.[2]

Clinical Evidence: The DREAMM-8 Trial

The Phase III DREAMM-8 trial (NCT04484623) evaluated belantamab mafodotin in combination with pomalidomide and dexamethasone (BPd) versus pomalidomide, bortezomib, and dexamethasone (PVd) in patients with relapsed/refractory multiple myeloma.[10]

Table 4: Key Efficacy Outcomes from the DREAMM-8 Trial [11]

EndpointBelantamab Mafodotin + Pomalidomide + Dexamethasone (BPd)Pomalidomide + Bortezomib + Dexamethasone (PVd)Hazard Ratio (95% CI)P-value
12-month Progression-Free Survival71% (63-78)51% (42-60)0.52 (0.37-0.73)<0.001
Overall Response Rate (ORR)77% (70-84)72% (64-79)--
Complete Response or better40% (32-48)16% (11-23)--

Experimental Protocol: DREAMM-8 Trial [1][10]

  • Study Design: A Phase 3, randomized, open-label trial.[10]

  • Patient Population: Lenalidomide-exposed patients with relapsed or refractory myeloma after at least one line of therapy.[11]

  • Treatment Arms:

    • BPd group: Belantamab mafodotin, pomalidomide, and dexamethasone.[11]

    • PVd group: Pomalidomide, bortezomib, and dexamethasone.[11]

  • Primary Endpoint: Progression-free survival.[11]

Signaling Pathway Diagrams

PD1_Pathway Tumor Cell Tumor Cell PD-L1 PD-L1 Tumor Cell->PD-L1 T-Cell T-Cell PD-1 PD-1 T-Cell->PD-1 PD-L1->PD-1 Inhibits T-Cell T-Cell Activation T-Cell Activation PD-1->T-Cell Activation Inhibition Dostarlimab Dostarlimab Dostarlimab->PD-1 Blocks Tumor Cell Death Tumor Cell Death T-Cell Activation->Tumor Cell Death

Figure 3: Simplified PD-1 Signaling Pathway.

BCMA_Pathway Myeloma Cell Myeloma Cell BCMA BCMA Myeloma Cell->BCMA Internalization Internalization BCMA->Internalization Belantamab Mafodotin Belantamab Mafodotin Belantamab Mafodotin->BCMA Binds MMAF Release MMAF Release Internalization->MMAF Release Apoptosis Apoptosis MMAF Release->Apoptosis

Figure 4: Belantamab Mafodotin Mechanism of Action.

Conclusion

The combination of GSK's oncology assets with other anticancer drugs demonstrates significant synergistic potential, translating into improved clinical outcomes in various cancer types. Dostarlimab, in combination with chemotherapy and PARP inhibitors, has shown promising efficacy in endometrial and other solid tumors. Belantamab mafodotin, when combined with standard-of-care agents, has significantly improved progression-free survival in relapsed/refractory multiple myeloma. These findings underscore the importance of rational combination strategies in advancing cancer therapy. Further research is warranted to elucidate the precise molecular mechanisms of synergy and to identify patient populations most likely to benefit from these combination regimens.

References

Independent Verification of GSK-3 Inhibitors' Role in Apoptosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of GlaxoSmithKline's (GSK) Glycogen Synthase Kinase-3 (GSK-3) inhibitors in inducing apoptosis, benchmarked against other well-established apoptosis-inducing agents. The information presented is based on independently verifiable experimental data from peer-reviewed scientific literature.

Executive Summary

While a specific compound designated "GSK1790627" lacks verifiable data in the public domain, a significant body of research exists for a class of compounds developed and/or studied by GSK and others: the GSK-3 inhibitors. These inhibitors have a complex and context-dependent role in apoptosis. They have been shown to promote the intrinsic (mitochondrial) pathway of apoptosis while paradoxically inhibiting the extrinsic (death receptor) pathway. This guide focuses on representative GSK-3 inhibitors and compares their apoptotic induction capabilities with standard chemotherapeutic agents and research tools that trigger programmed cell death through distinct mechanisms.

Data Presentation: Comparative Analysis of Apoptosis Induction

The following tables summarize quantitative data on the apoptotic effects of selected GSK-3 inhibitors and alternative agents.

Table 1: Apoptotic Induction by GSK-3 Inhibitors

CompoundCell LineConcentrationTime (hours)% Apoptotic Cells (Annexin V+)Key Findings
SB415286 Neuro-2A (Neuroblastoma)25 µM4816%Induced apoptosis and G2/M cell cycle arrest.[1]
Neuro-2A (Neuroblastoma)25 µM9612.4%Sustained pro-apoptotic effect over a longer duration.[1]
Leukemic cell lines (KG1a, K562, CMK)40 µM-Significant increaseInduced apoptosis via the mitochondria-dependent pathway.[2]
AR-A014418 Pancreatic cancer cell lines (MiaPaCa2, PANC-1, BxPC-3)0-20 µM48-96Dose-dependent increaseReduced cell viability and induced apoptosis.[3]
BIO (6-bromoindirubin-3'-oxime) A2058 (Melanoma)5 µM (IC50)24-48Dose-dependent increaseInduced apoptosis associated with inhibition of JAK/STAT3 signaling.[4]
hDPSCs (Human Dental Pulp Stem Cells)800 nM-Significant increase in early apoptosisAttenuated colony formation and cell migration.[5]

Table 2: Apoptotic Induction by Alternative Agents

CompoundMechanism of ActionCell LineConcentrationTime (hours)% Apoptotic Cells
Paclitaxel Microtubule stabilization, mitotic arrestVarious cancer cellsVariesVariesVaries
Doxorubicin DNA intercalation, topoisomerase II inhibition, ROS generationVarious cancer cellsVariesVariesVaries
Staurosporine Broad-spectrum protein kinase inhibitorIgR3 and Mel-RM (Melanoma)1 µM2479% and 33-79% respectively

Signaling Pathways and Experimental Workflows

GSK-3 Inhibitor-Mediated Apoptosis

GSK-3 inhibitors exhibit a dual role in apoptosis. They tend to promote the intrinsic pathway, which is triggered by cellular stress and mitochondrial outer membrane permeabilization (MOMP). Conversely, they can inhibit the extrinsic pathway initiated by death receptors on the cell surface.

GSK3_Apoptosis_Pathway GSK-3 Inhibitor Signaling in Apoptosis cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway GSK3_inhibitor GSK-3 Inhibitor GSK3 GSK-3β GSK3_inhibitor->GSK3 inhibits Caspase8 Caspase-8 activation GSK3_inhibitor->Caspase8 potentiates (in some contexts) Bcl2 Bcl-2 (anti-apoptotic) dephosphorylation GSK3->Bcl2 regulates BclxL Bcl-xL (anti-apoptotic) downregulation GSK3->BclxL regulates Mitochondria Mitochondria Bcl2->Mitochondria inhibits MOMP BclxL->Mitochondria inhibits MOMP CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis_in Apoptosis Caspase3->Apoptosis_in DeathReceptor Death Receptor (e.g., TRAIL-R) DeathReceptor->Caspase8 Apoptosis_ex Apoptosis Caspase8->Apoptosis_ex Experimental_Workflow Apoptosis Detection Workflow start Start: Seed Cells treatment Treat with GSK-3 Inhibitor or Alternative start->treatment incubation Incubate for defined time period treatment->incubation harvest Harvest Cells (including supernatant) incubation->harvest wash_pbs Wash with PBS harvest->wash_pbs resuspend Resuspend in Binding Buffer wash_pbs->resuspend stain Stain with Annexin V-FITC and Propidium Iodide resuspend->stain incubate_stain Incubate at RT in the dark stain->incubate_stain analyze Analyze by Flow Cytometry incubate_stain->analyze end End: Quantify Apoptosis analyze->end

References

Safety Operating Guide

Prudent Disposal of GSK1790627: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for GSK1790627 was not located. The following disposal procedures are based on general best practices for handling and disposing of research-grade chemical compounds. It is imperative to consult the official SDS provided by the manufacturer or supplier and to adhere to the specific hazardous waste management protocols established by your institution's Environmental Health and Safety (EHS) department.

The proper disposal of this compound, a compound utilized in research and drug development, is crucial for maintaining laboratory safety and ensuring environmental protection. This guide provides a procedural framework for its responsible disposal, designed for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. The usual precautionary measures for handling chemicals should be followed.[1]

Table 1: Personal Protective Equipment (PPE) for Handling Chemical Waste

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or goggles (compliant with EN 166 or NIOSH standards)To protect eyes from splashes or dust.[2][3]
Hand Protection Chemically resistant protective glovesTo prevent skin contact.[1][2]
Body Protection Laboratory coat or other appropriate protective clothingTo protect skin and personal clothing from contamination.[1]
Respiratory Protection NIOSH-approved respirator (if handling powders or creating aerosols)To prevent inhalation of dust or vapors.[3]

II. Step-by-Step Disposal Protocol

The disposal of this compound should be managed as a hazardous waste stream.[4] The following steps outline a systematic approach to ensure safe and compliant disposal.

Step 1: Waste Identification and Classification

A laboratory chemical is considered waste when it is no longer intended for use.[4] At this point, it must be managed as hazardous waste.[4] All waste containing this compound must be clearly labeled as "Hazardous Waste" in English.[4] Chemical abbreviations or formulas are not acceptable.[4]

Step 2: Segregation and Storage

Proper segregation of chemical waste is critical to prevent incompatible materials from coming into contact.

  • Solid Waste: Collect solid this compound waste in a designated, compatible, and sealable container.[5]

  • Liquid Waste: If this compound is in a solution, collect it in a leak-proof container suitable for liquid hazardous waste.[6] Do not mix with other incompatible waste streams.[4]

  • Storage: All hazardous waste containers must be kept closed except when adding waste and stored in a designated secondary containment area to prevent spills.[4][6]

Step 3: Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as personal protective equipment, labware, and cleaning materials, should be considered contaminated and disposed of as hazardous waste.[4]

  • Sharps: Chemically contaminated sharps should be placed in a designated sharps container that is also labeled as hazardous waste.

  • Glassware: Contaminated labware and glassware should be packaged in an appropriate container and labeled as "Hazardous Waste," listing the contaminating chemical.[4]

  • Empty Containers: Containers that held this compound should be triple-rinsed with an appropriate solvent.[4] The rinsate must be collected and treated as hazardous waste.[4] After triple-rinsing, the container may be disposed of in the trash, although reusing it for compatible waste is a better practice.[4]

Step 4: Final Disposal

Under no circumstances should hazardous chemical waste be disposed of down the drain.[4][7] The final disposal must be handled by qualified personnel or a licensed chemical waste management company.[7][8][9][10] Contact your institution's EHS department to schedule a waste pickup.[4]

III. Experimental Protocols and Workflows

While specific experimental protocols involving this compound are proprietary, the following workflow diagram illustrates the general decision-making process for its proper disposal in a laboratory setting.

G A This compound for Disposal B Is it a solid, liquid, or contaminated material? A->B C Solid Waste B->C Solid D Liquid Waste B->D Liquid E Contaminated Material (e.g., gloves, glassware) B->E Contaminated F Place in a designated, labeled, and sealed hazardous waste container. C->F D->F E->F G Store in secondary containment. F->G H Contact EHS for waste pickup. G->H I EHS transports to a licensed waste disposal facility. H->I

Caption: Workflow for the Disposal of this compound Waste.

This guide provides a foundational understanding of the necessary precautions and procedures for the safe disposal of this compound. Adherence to these guidelines, in conjunction with institution-specific protocols, is paramount for ensuring a safe and compliant research environment.

References

Personal protective equipment for handling GSK1790627

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the safe handling of the research compound GSK1790627 based on general principles for potent pharmacological substances. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, these recommendations are derived from best practices for handling novel chemical entities with unknown hazard profiles. All laboratory personnel must consult with their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.

I. Immediate Safety and Hazard Assessment

Given that this compound is a research compound, its full toxicological properties may not be known. Therefore, it should be handled as a potent and hazardous substance. The primary routes of exposure to be concerned about are inhalation, dermal contact, and ingestion.[1] All personnel must be trained on the potential hazards and the procedures outlined in this guide before handling the compound.[2]

Key Safety Considerations:

  • Assume Potency: Treat this compound as a highly potent compound with the potential for biological activity at low doses.

  • Unknown Hazards: Be aware that the full range of acute and chronic health effects may not be established.

  • Engineering Controls: Primary containment through the use of a certified chemical fume hood or a glove box is mandatory for all handling procedures.[3][4]

  • Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling the compound.[5]

  • Emergency Preparedness: Ensure that emergency procedures are in place and that all personnel are familiar with the location and use of safety showers, eyewash stations, and spill kits.[3]

II. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing exposure to this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.

Activity Required Personal Protective Equipment
Receiving and Unpacking - Nitrile gloves- Lab coat- Safety glasses with side shields
Weighing and Aliquoting - Double nitrile gloves- Disposable gown- Safety goggles or a face shield- N95 respirator (or higher) if not handled in a containment device
Solution Preparation - Double nitrile gloves- Disposable gown- Safety goggles or a face shield
In-Vitro/In-Vivo Dosing - Double nitrile gloves- Disposable gown- Safety goggles or a face shield
Waste Disposal - Double nitrile gloves- Disposable gown- Safety goggles or a face shield

Note: Glove compatibility should be verified with the solvent being used. Regularly inspect gloves for any signs of degradation or perforation.[6]

III. Operational Plan for Handling this compound

A step-by-step approach to handling this compound will ensure a safe and controlled process from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • The compound should be stored in a cool, dry, and dark place, away from incompatible materials.[7]

  • The storage location must be clearly labeled with the compound's identity and hazard warnings.[7]

2. Weighing and Aliquoting:

  • All weighing and aliquoting of the solid compound must be performed in a certified chemical fume hood or a glove box to minimize the risk of inhalation.[3]

  • Use dedicated spatulas and weighing boats.

  • Clean the balance and surrounding surfaces with an appropriate solvent after use.

3. Solution Preparation:

  • Prepare solutions in a chemical fume hood.

  • Add the solvent to the compound slowly to avoid splashing.

  • Ensure the container is properly sealed and labeled with the compound name, concentration, solvent, and date of preparation.[8]

4. Experimental Use:

  • Conduct all experiments involving this compound in a designated and clearly marked area.

  • Avoid the generation of aerosols.

  • After use, decontaminate all surfaces and equipment with an appropriate solvent.

IV. Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation:

  • Solid Waste: Unused compound, contaminated gloves, gowns, and other disposable materials should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound and solvent rinsates should be collected in a separate, labeled hazardous waste container.

  • Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.

Disposal Procedure:

  • All waste must be managed in accordance with federal, state, and local regulations.[9]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[10]

  • Do not dispose of this compound down the drain or in the regular trash.[11]

V. Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

GSK1790627_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receive Receive and Inspect Compound store Store in a Secure Location receive->store Intact Container ppe_prep Don Appropriate PPE store->ppe_prep weigh Weigh Compound in Fume Hood ppe_prep->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Area and Equipment experiment->decontaminate segregate_waste Segregate Solid and Liquid Waste decontaminate->segregate_waste label_waste Label Hazardous Waste Containers segregate_waste->label_waste dispose Arrange for EHS Waste Pickup label_waste->dispose

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.